Cyclotetrakis(1,4-butylene Terephthalate)
Description
BenchChem offers high-quality Cyclotetrakis(1,4-butylene Terephthalate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclotetrakis(1,4-butylene Terephthalate) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,8,15,20,27,32,39,44-octaoxapentacyclo[44.2.2.210,13.222,25.234,37]hexapentaconta-1(49),10,12,22,24,34(52),35,37(51),46(50),47,53,55-dodecaene-2,9,14,21,26,33,38,45-octone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48O16/c49-41-33-9-11-35(12-10-33)43(51)59-27-3-4-29-61-45(53)37-17-19-39(20-18-37)47(55)63-31-7-8-32-64-48(56)40-23-21-38(22-24-40)46(54)62-30-6-5-28-60-44(52)36-15-13-34(14-16-36)42(50)58-26-2-1-25-57-41/h9-24H,1-8,25-32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVHSLWVAJMAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCCOC(=O)C4=CC=C(C=C4)C(=O)OCCCCOC(=O)C5=CC=C(C=C5)C(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
880.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of Cyclotetrakis(1,4-butylene Terephthalate)?
An In-Depth Technical Guide to the Chemical Properties of Cyclotetrakis(1,4-butylene Terephthalate)
Introduction
Cyclotetrakis(1,4-butylene terephthalate), a member of the cyclic butylene terephthalate (CBT) family of oligomers, represents a significant advancement in the field of polymer chemistry and materials science. Unlike traditional long-chain polymers, this macrocyclic compound exists as a discrete molecule that, under specific conditions, undergoes rapid ring-opening polymerization (ROP) to form high-molecular-weight poly(butylene terephthalate) (PBT).[1][2] This transformation from a low-viscosity, water-like melt to a high-performance engineering thermoplastic offers unique processing advantages, particularly in the manufacturing of advanced composites and complex molded parts.[3][4] This guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of Cyclotetrakis(1,4-butylene terephthalate) for researchers, scientists, and professionals in materials and drug development.
Molecular Identity and Physicochemical Properties
The fundamental characteristics of Cyclotetrakis(1,4-butylene terephthalate) define its behavior and potential applications. It is the tetramer of the repeating unit in PBT, consisting of four units of 1,4-butanediol and terephthalic acid joined in a cyclic structure.[5]
Core Data
A summary of its key identifiers and properties is presented below.
| Property | Value | Source(s) |
| Chemical Name | 3,8,15,20,27,32,39,44-Octaoxapentacyclo[44.2.2.210,13.222,25.234,37]hexapentaconta-10,11,12,22,23,24,34,35,36,46,48,49-dodecaene-2,9,14,21,26,33,38,45-octone | [5] |
| Synonyms | PBT Cyclic Tetramer, cCBT-T4 | [6] |
| CAS Number | 29278-72-6 | [5][6][][8][9] |
| Molecular Formula | C48H48O16 | [5][] |
| Molecular Weight | 880.9 g/mol | [5][][9] |
| Appearance | Solid Powder | [] |
| Melting Point | 244-246°C (for pure tetramer) | [] |
Note: Commercially available CBT resins are often a mixture of cyclic oligomers (dimer to heptamer), exhibiting a broader melting range of 120-190°C.[1][2][10]
Molecular Structure
The cyclic nature of the molecule, devoid of end groups, is a defining feature that distinguishes it from its linear polymer counterpart.
Caption: Chemical structure of Cyclotetrakis(1,4-butylene Terephthalate).
Solubility Profile
The solubility of Cyclotetrakis(1,4-butylene Terephthalate) is limited, a characteristic of many polyesters. This property is crucial for selecting appropriate solvents during analysis, purification, or processing.
-
Slightly Soluble: Acetonitrile, Chloroform.[]
-
Rationale: The molecule's large size and the presence of polar ester groups balanced by nonpolar aromatic and aliphatic segments lead to its limited solubility in common organic solvents. For analytical purposes like Size-Exclusion Chromatography (SEC), more aggressive and specialized solvent systems, such as a mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and chloroform, are often required, especially for the resulting high-molecular-weight polymer.[11]
Synthesis and Purification
Cyclic butylene terephthalate oligomers, including the tetramer, are typically produced via two main routes: as a byproduct of conventional PBT polycondensation or through intentional synthesis via cyclo-depolymerization of existing PBT.[1][12]
Synthetic Pathways
-
High-Dilution Polycondensation: This classical approach involves reacting terephthaloyl chloride with 1,4-butanediol under high-dilution conditions. The low concentration of reactants favors intramolecular cyclization over intermolecular polymerization, thereby promoting the formation of cyclic oligomers.
-
Cyclo-Depolymerization: This method involves heating high-molecular-weight PBT with a catalyst. The polymer chain undergoes backbiting reactions, leading to the formation of a thermodynamically stable mixture of cyclic oligomers. This is often a more efficient route for producing CBT on a larger scale.[1]
-
Ring-Closing Metathesis (RCM): While demonstrated for the cyclic trimer, this modern synthetic strategy offers a highly controlled route.[12][13] It involves synthesizing linear precursors with terminal alkene groups and then using a catalyst, such as a Grubbs' second-generation catalyst, to facilitate the ring-closing reaction.[12]
Caption: Conceptual workflow for synthesis via cyclo-depolymerization.
Core Chemical Reactivity: Ring-Opening Polymerization (ROP)
The most significant chemical property of Cyclotetrakis(1,4-butylene Terephthalate) is its ability to undergo catalyzed ring-opening polymerization (ROP). This reaction is the foundation of its use as a reactive thermoplastic resin.
Mechanism and Transformation
Upon heating above its melting point in the presence of a suitable catalyst (e.g., organotin or organotitanate compounds), the ester linkages within the macrocycle become susceptible to nucleophilic attack.[3] The catalyst activates the process, opening the ring and initiating a polymerization cascade. The opened rings then propagate by adding to other cyclic monomers, rapidly increasing the molecular weight to form linear PBT, often denoted as pCBT.[1][2]
A key advantage of this process is the dramatic change in viscosity. The molten CBT oligomer has a water-like viscosity (as low as 0.01-0.03 Pa·s), which allows for excellent impregnation of reinforcing fibers (like glass or carbon) in composite manufacturing.[1][4] As the ROP proceeds, the viscosity increases by several orders of magnitude, resulting in a solid, high-strength thermoplastic matrix.[3]
Caption: Simplified schematic of the Ring-Opening Polymerization process.
Analytical Characterization Protocols
A robust analytical workflow is essential to verify the identity of the cyclic oligomer and to characterize the resulting polymer after ROP.
Thermal Analysis (DSC & TGA)
-
Objective: To determine the melting temperature (Tm), crystallization temperature (Tc), degree of crystallinity, and thermal stability.
-
Protocol (DSC):
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument alongside an empty reference pan.
-
Heat the sample from room temperature to 250°C at a rate of 20°C/min under a nitrogen atmosphere to eliminate thermal history.[3]
-
Hold at 250°C for 5 minutes.
-
Cool the sample to 25°C at a controlled rate (e.g., 10-20°C/min).[3]
-
Reheat the sample to 250°C at 20°C/min.
-
-
Causality & Interpretation: The first heating scan reveals the melting behavior of the as-received material, which may show multiple peaks for oligomer mixtures.[1] The cooling scan provides information on crystallization kinetics. The second heating scan provides the intrinsic melting point and crystallinity of the material after erasing its previous thermal history. TGA, performed by heating the sample at a steady rate (e.g., 20°C/min) in air or nitrogen to a high temperature (e.g., 800°C), determines the onset of thermal degradation.[3]
Spectroscopic Analysis (FTIR & NMR)
-
Objective: To confirm the chemical structure of the cyclic tetramer and monitor the progress of ROP.
-
Protocol (FTIR):
-
Acquire an FTIR spectrum of the initial CBT powder using an ATR (Attenuated Total Reflectance) accessory.
-
Induce polymerization of a sample and acquire spectra at various time intervals.
-
Monitor the characteristic vibrational bands: C=O stretching of the ester (~1715 cm⁻¹), C-O stretching (~1270 cm⁻¹), and aromatic C-H bands.
-
-
Causality & Interpretation: While FTIR is excellent for confirming the presence of key functional groups, NMR provides definitive structural elucidation. For NMR of the related cyclic trimer, deuterated chloroform (CDCl3) is used as the solvent.[12] Key peaks in ¹H NMR would correspond to the aromatic protons (~8.1 ppm) and the two types of methylene protons from the butanediol unit (~4.4 ppm and ~1.9 ppm).[12] During polymerization, significant changes in peak shape and chemical environment would be observed, but the fundamental peaks would remain.
Chromatographic and Mass Spectrometric Analysis (SEC & MALDI-TOF-MS)
-
Objective: To determine the molecular weight (MW) and molecular weight distribution (MWD) of the polymer (pCBT) formed after ROP.
-
Protocol (SEC):
-
Prepare a mobile phase, typically a mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and chloroform, as PBT has limited solubility.[11]
-
Dissolve a small, known concentration of the pCBT sample in the mobile phase.
-
Inject the solution into the SEC system equipped with appropriate columns (e.g., polystyrene-divinylbenzene).
-
Use a series of narrow-MWD polystyrene standards for calibration.
-
-
Causality & Interpretation: SEC separates molecules based on their hydrodynamic volume. The elution time is inversely proportional to the molecular weight. This technique is crucial for quantifying the success of the polymerization reaction. MALDI-TOF-MS can be used offline to obtain absolute molecular masses and analyze end-group functionalities of the resulting polymer chains, providing more detailed information than SEC alone.[11]
Applications in Materials Science and Drug Development
The unique properties of Cyclotetrakis(1,4-butylene Terephthalate) make it a promising material for advanced applications.
-
Advanced Composites: Its extremely low melt viscosity allows for the fabrication of continuous fiber-reinforced thermoplastic composites with high fiber volumes, which is difficult to achieve with conventional high-viscosity thermoplastics.[3] These composites offer high strength, toughness, and impact resistance for aerospace and automotive applications.[3]
-
Biomedical Applications: As an innovative biocompatible and biodegradable polyester, it holds potential for medical uses.[] Its ability to be polymerized in-situ could be leveraged for creating tissue engineering scaffolds or as a component in drug delivery systems, though extensive research is still required to realize its full therapeutic potential.[]
Conclusion
Cyclotetrakis(1,4-butylene Terephthalate) is more than just a chemical curiosity; it is a reactive building block that bridges the gap between small molecules and high-performance polymers. Its defining chemical property—the capacity for rapid, catalyzed ring-opening polymerization—enables novel processing strategies for advanced materials. A thorough understanding of its physicochemical properties and the analytical techniques used for its characterization is paramount for harnessing its full potential in both industrial and biomedical fields.
References
-
(PDF) Properties of polymerized cyclic butylene terephthalate and its composites via ring-opening polymerization - ResearchGate. Available at: [Link]
-
PBT CYCLIC TETRAMER or Cyclotetrakis(1,4-butylene Terephthalate) - Synchemia. Available at: [Link]
-
CAS No : 29278-72-6 | Product Name : Cyclotetrakis(1,4-butylene Terephthalate). Available at: [Link]
-
Cyclotris(1,4-butylene Terephthalate)-D12 | C36H36O12 | CID 169436883 - PubChem. Available at: [Link]
-
Phase Morphology and Mechanical Properties of Cyclic Butylene Terephthalate Oligomer-Containing Rubbers: Effect of Mixing Temperature - PMC. Available at: [Link]
-
A PRACTICAL SYNTHESIS OF THE CYCLIC BUTYLENE TEREPHTHALATE TRIMER. Available at: [Link]
-
A Practical Synthesis of the Cyclic Butylene Terephthalate Trimer - ResearchGate. Available at: [Link]
-
Characterization of poly(butylene terephthalate) by size-exclusion chromatography and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed. Available at: [Link]
-
Cyclic Oligoesters as Potential Materials for Polymer Nanocomposite Production. Available at: [Link]
- CN103755678A - Preparation of cyclicpolybutylece terephthalate dimer - Google Patents.
-
Thermal Characterisation of XB2-CA4: Cyclic Poly(Butylene Terephthalate) with Stannoxane Catalyst - University of Birmingham. Available at: [Link]
-
Cannabidiol aqueous solubility enhancement: Comparison of three amorphous formulations strategies using different type of polymers | Request PDF - ResearchGate. Available at: [Link]
-
Study on Copolymer from Cyclic Butylene Terephthalate and Polycaprolactone by In-situ Polymerization - Engineered Science Publisher. Available at: [Link]
-
DEVELOPMENT OF CYCLIC BUTYLENE TEREPHTHALATE MATRIX COMPOSITES. Available at: [Link]
Sources
- 1. Phase Morphology and Mechanical Properties of Cyclic Butylene Terephthalate Oligomer-Containing Rubbers: Effect of Mixing Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpmat.ru [cpmat.ru]
- 3. researchgate.net [researchgate.net]
- 4. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 5. synchemia.com [synchemia.com]
- 6. Cyclotetrakis(1,4-butylene Terephthalate) | CAS No- 29278-72-6 | NA [chemicea.com]
- 8. Cyclotetrakis(1,4-butylene Terephthalate) | 29278-72-6 [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. espublisher.com [espublisher.com]
- 11. Characterization of poly(butylene terephthalate) by size-exclusion chromatography and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Isolation of Cyclotetrakis(1,4-butylene Terephthalate)
Executive Summary
Cyclotetrakis(1,4-butylene terephthalate) (CAS: 29278-72-6), often referred to as the PBT Cyclic Tetramer , is a specific oligomer within the broader class of Cyclic Butylene Terephthalate (CBT) resins.[1] Unlike linear Poly(butylene terephthalate) (PBT), this cyclic species exhibits low melt viscosity and undergoes entropy-driven Ring-Opening Polymerization (ROP) to form high-molecular-weight engineering thermoplastics without releasing volatile byproducts.[1][]
For researchers in polymer science and drug delivery systems, the isolation of the specific tetramer (
-
Kinetic Studies: Establishing precise baselines for ROP reaction rates independent of oligomer distribution.
-
Regulatory Compliance: Using the pure tetramer as an analytical standard for migration testing in food contact materials and pharmaceutical packaging.
-
Advanced Material Synthesis: Creating defined molecular architectures for drug elution matrices.
Part 1: Strategic Context & Mechanism[1]
The Thermodynamic Equilibrium
The synthesis of cyclic PBT oligomers is governed by the Jacobson-Stockmayer Theory . In dilute solutions, the probability of a polymer chain end biting back on itself (cyclization) competes with the probability of finding another chain end (linear propagation).
-
High Dilution: Favors cyclization.
-
High Concentration: Favors linear polymerization.
The industrial and laboratory standard for producing these cycles is Cyclodepolymerization (CDP) . This process utilizes the reversibility of the transesterification reaction. By heating high-molecular-weight linear PBT in a dilute solvent with a transesterification catalyst, the system seeks a new equilibrium rich in cyclic species.[1][]
Visualization: The Cyclodepolymerization Equilibrium
The following diagram illustrates the equilibrium shift required to synthesize the cyclic tetramer from linear PBT.
Figure 1: Mechanism of Cyclodepolymerization transforming linear PBT into cyclic oligomers.
Part 2: Synthesis Protocols
Method A: Cyclodepolymerization (Top-Down Approach)
Best for: Generating gram-scale quantities of the cyclic mixture for subsequent isolation.[1][]
Safety Note: This protocol uses o-dichlorobenzene (ODCB) , a toxic solvent.[1][] All operations must be performed in a fume hood.
Materials
-
Precursor: Commercial PBT pellets (Mw ~30,000–40,000 g/mol ).
-
Solvent: o-Dichlorobenzene (Anhydrous).[1][]
-
Catalyst: Monobutyltin oxide hydroxide hydrate (BuSnOOH) or Titanium(IV) butoxide.[1][]
-
Equipment: 3-neck round-bottom flask, mechanical stirrer, reflux condenser, nitrogen line.[1][]
Protocol Steps
-
Dissolution: Charge the flask with PBT pellets (10 g) and ODCB (400 mL). This creates a ~2.5% w/v solution. Note: High dilution is strictly required to favor cyclics.
-
Reflux: Heat the mixture to reflux (~180°C) under a continuous nitrogen purge to remove moisture. Stir until pellets are fully dissolved.
-
Catalysis: Add the organotin catalyst (1 mol% relative to PBT repeat units).
-
Equilibration: Maintain reflux for 24–48 hours. The system will shift from linear chains to a distribution of cyclic oligomers (approx. 95% conversion to cyclics).
-
Quenching: Cool the reaction to room temperature. The remaining linear PBT (if any) may precipitate first.
-
Filtration: Filter the solution to remove linear residues.
-
Recovery: Evaporate the ODCB under reduced pressure (rotary evaporator with high-vacuum pump) to yield a crude white powder consisting of mixed cyclic oligomers (dimer to heptamer).
Method B: Pseudo-High Dilution Condensation (Bottom-Up Approach)
Best for: Laboratories without access to high-MW PBT or requiring specific isotopic labeling.[1][]
Materials
-
Reactants: Terephthaloyl chloride (TPC) and 1,4-Butanediol (BDO).[1][]
-
Solvent: Dry Dichloromethane (DCM).
-
Base: Triethylamine (TEA) or Pyridine (acid scavenger).[1][]
Protocol Steps
-
Setup: Prepare two separate dropping funnels. Funnel A contains TPC (10 mmol) in 50 mL DCM. Funnel B contains BDO (10 mmol) in 50 mL DCM.
-
Reaction Pot: Place 200 mL of DCM and TEA (22 mmol) in a flask under nitrogen.
-
Simultaneous Addition: Slowly drip both solutions into the reaction pot over 4–6 hours. Crucial: The concentration of unreacted monomer in the pot must remain near zero to prevent linear polymerization.
-
Workup: Wash the organic phase with water, dilute HCl, and brine. Dry over MgSO4 and evaporate.
Part 3: Isolation of the Tetramer
The crude product from Method A or B is a mixture. The tetramer (
Protocol: Preparative HPLC Isolation
This is the only method to achieve >99% purity for analytical standards.
-
Column: C18 Reverse Phase (Preparative scale).
-
Mobile Phase: Gradient elution of Acetonitrile (ACN) and Water.
-
Start: 60% ACN / 40% Water.[1]
-
End: 100% ACN over 30 minutes.
-
-
Detection: UV at 254 nm.[1]
-
Elution Order: The cyclic oligomers elute in order of ring size. The Dimer elutes first, followed by Trimer, then Tetramer .
-
Collection: Collect the fraction corresponding to the third major peak. Evaporate solvent to yield Cyclotetrakis(1,4-butylene terephthalate) as a white crystalline solid.[1][]
Workflow Visualization
Figure 2: Isolation workflow for high-purity tetramer.[1][]
Part 4: Characterization & Data[1][3][4]
To validate the synthesis, compare your isolated product against these established physicochemical properties.
Physicochemical Properties Table[5][6]
| Property | Value / Characteristic | Notes |
| Chemical Formula | C₄₈H₄₈O₁₆ | |
| Molecular Weight | 880.89 g/mol | |
| Melting Point (Tm) | 244–246 °C | Significantly higher than the mixture (140°C) [1].[1][] |
| Appearance | White Crystalline Powder | |
| Solubility | Soluble in HFIP, m-cresol.[1][] | Slightly soluble in Chloroform/DCM. Insoluble in water/alcohol. |
Spectroscopic Validation (NMR)
The symmetry of the cyclic tetramer results in a simplified NMR spectrum compared to linear PBT (which shows end-group signals).
-
¹H NMR (CDCl₃/TFA-d, 400 MHz):
-
Key Indicator: Absence of hydroxymethyl end-groups (
3.7 ppm) or carboxyl end-groups, confirming the cyclic structure.[1][]
References
- Brunelle, D. J., et al. (1998). Semicrystalline Polymers via Ring-Opening Polymerization: Preparation and Polymerization of Alkylene Phthalate Cyclic Oligomers. Macromolecules, 31(15), 4782–4790.
-
Tripathy, A. R., et al. (2003). Novel poly(butylene terephthalate)/poly(vinyl butyral) blends prepared by in situ polymerization of cyclic poly(butylene terephthalate) oligomers. Polymer Engineering & Science.[3][4]
-
European Commission. (2019). Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers. JRC Publications.[5] Retrieved February 21, 2026, from [Link]
Sources
An In-depth Technical Guide to the Molecular Structure and Characterization of PBT Cyclic Tetramer
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure and characterization of the Polybutylene Terephthalate (PBT) cyclic tetramer. As a significant cyclic oligomer found in PBT materials, a thorough understanding of its properties is crucial for researchers in materials science, analytical chemistry, and for professionals in drug development where PBT is used in packaging and delivery systems. This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices and to ensure a self-validating system of protocols.
Introduction: The Significance of PBT and its Cyclic Oligomers
Polybutylene terephthalate (PBT) is a semi-crystalline engineering thermoplastic belonging to the polyester family.[1] It is synthesized through the polycondensation of 1,4-butanediol with either terephthalic acid or dimethyl terephthalate.[2] During the synthesis of PBT, a certain fraction of cyclic oligomers is inevitably formed as byproducts.[3] These cyclic molecules, ranging from dimers to larger rings, can influence the final properties of the polymer and are of particular interest as potential migrants from PBT-based products, such as food contact materials.[1][4]
The PBT cyclic tetramer, with a molecular formula of C48H48O16 and a molecular weight of 880.9 g/mol , is a notable component of these cyclic oligomers.[5] A comprehensive characterization of this molecule is essential for understanding its physical and chemical behavior, which in turn informs its potential impact in various applications.
Molecular Structure and Conformational Insights
Even-numbered PBT cyclic oligomers, including the tetramer, tend to adopt an almost symmetric conformation.[6] This symmetry influences their physicochemical properties, such as solubility and melting point.[3] The "odd-even effect" observed in polyesters' cyclic oligomers suggests that the more symmetric nature of even-numbered rings like the tetramer can lead to more ordered packing in the solid state, affecting their thermal behavior.[3]
To visualize the fundamental structure, the following diagram illustrates the connectivity of the PBT cyclic tetramer.
Caption: Molecular structure of the PBT cyclic tetramer.
Isolation and Purification: A Prerequisite for Accurate Characterization
A critical first step in the detailed characterization of the PBT cyclic tetramer is its isolation from the complex mixture of oligomers present in the raw PBT material. Preparative High-Performance Liquid Chromatography (p-HPLC) is the method of choice for this purpose.[7]
Experimental Protocol: Isolation by Preparative HPLC
-
Sample Preparation: Dissolve the raw PBT material in a suitable solvent. A mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and chloroform is often effective.
-
Chromatographic System: Utilize a preparative HPLC system equipped with a Diode Array Detector (DAD) for monitoring the separation.
-
Column: A C18 reversed-phase column is typically used for the separation of PBT oligomers.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile is commonly employed. The gradient is optimized to achieve baseline separation of the different cyclic oligomers.
-
Fraction Collection: Collect the eluent corresponding to the peak of the PBT cyclic tetramer, identified based on its retention time.
-
Purity Confirmation: The purity of the isolated fraction should be assessed using analytical HPLC or other sensitive techniques. A purity of over 96% for the PBT tetramer has been reported using this methodology.[7]
The rationale behind using p-HPLC lies in its high resolving power, which is necessary to separate structurally similar cyclic oligomers that differ only by the number of repeating units. The DAD allows for the monitoring of the elution profile at multiple wavelengths, aiding in the identification of the target compound.
Spectroscopic and Spectrometric Characterization
A combination of spectroscopic and spectrometric techniques is employed for the comprehensive structural elucidation and confirmation of the isolated PBT cyclic tetramer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural characterization of organic molecules, including polymers and their oligomers. Both ¹H and ¹³C NMR are utilized to confirm the structure of the PBT cyclic tetramer.
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule. For the PBT cyclic tetramer, characteristic signals are observed for the aromatic protons of the terephthalate unit and the methylene protons of the 1,4-butanediol segment.[7]
¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule, confirming the presence of the carbonyl, aromatic, and aliphatic carbons of the repeating unit.[7]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS), often coupled with Ultra-High-Performance Liquid Chromatography (UHPLC-qTOF-MS), is instrumental in determining the exact molecular weight and elemental composition of the PBT cyclic tetramer.
Experimental Protocol: UHPLC-qTOF-MS Analysis
-
Chromatographic Separation: An UHPLC system with a C18 column is used to introduce the purified sample into the mass spectrometer. This step ensures that any remaining impurities are separated before MS analysis.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used, which generates protonated molecules [M+H]⁺.
-
Mass Analysis: A Quadrupole Time-of-Flight (qTOF) mass analyzer provides high mass accuracy, allowing for the confident determination of the elemental composition.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides further structural confirmation. For the PBT cyclic tetramer, a characteristic fragmentation pattern is observed.[6]
The choice of UHPLC-qTOF-MS is justified by its high sensitivity, speed, and the high mass resolution of the TOF analyzer, which is crucial for distinguishing between compounds with very similar masses.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the PBT cyclic tetramer. The FTIR spectrum will show characteristic absorption bands corresponding to:
-
C=O stretching of the ester group.
-
C-O stretching of the ester group.
-
Aromatic C-H stretching from the terephthalate ring.
-
Aliphatic C-H stretching from the butanediol chain.
The following diagram illustrates the typical workflow for the spectroscopic and spectrometric characterization of the isolated PBT cyclic tetramer.
Caption: Workflow for the characterization of PBT cyclic tetramer.
Thermal Analysis
Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for understanding the thermal properties of the PBT cyclic tetramer, such as its melting behavior and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of the melting temperature (Tm) and the enthalpy of melting (ΔHm) of the PBT cyclic tetramer.
Experimental Protocol: DSC Analysis
-
Sample Preparation: A small amount of the purified PBT cyclic tetramer (typically 3-5 mg) is hermetically sealed in an aluminum pan.
-
Heating and Cooling Cycles: The sample is subjected to a controlled heating and cooling program. A typical procedure involves an initial heating scan to erase the thermal history, followed by a controlled cooling scan and a second heating scan.[7]
-
Data Analysis: The melting temperature is determined from the peak of the endothermic melting transition in the second heating scan. The enthalpy of melting is calculated from the area under the melting peak.
The DSC results for the PBT cyclic tetramer are in line with values reported in the literature, with the melting temperature being influenced by the purity of the sample.[7]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to assess the thermal stability and decomposition profile of the PBT cyclic tetramer. The onset of decomposition and the temperature at which maximum weight loss occurs are key parameters obtained from a TGA curve.
Quantitative Data Summary
The following table summarizes key quantitative data for the PBT cyclic tetramer obtained from various characterization techniques.
| Parameter | Value | Technique | Reference |
| Molecular Formula | C48H48O16 | - | [5] |
| Molecular Weight | 880.9 g/mol | MS | [5] |
| HPLC Retention Time | 17.60 min | HPLC-DAD | [8] |
| [M+H]⁺ (m/z) | 881.301 | HR-MS | [7] |
| Melting Temperature (Tm) | ~215-220 °C | DSC | [7] |
| Purity (isolated) | >96% | ¹H qNMR | [7] |
Conclusion
The comprehensive characterization of the PBT cyclic tetramer requires a multi-technique approach. The isolation of a pure standard via preparative HPLC is a critical prerequisite for obtaining accurate and reliable data. Spectroscopic and spectrometric methods, including NMR, HR-MS, and FTIR, provide definitive structural elucidation. Thermal analysis techniques such as DSC and TGA offer crucial insights into the material's thermal behavior. The data and protocols presented in this guide provide a robust framework for researchers and professionals working with PBT and its associated oligomers, enabling a deeper understanding of this important molecule and its implications in various scientific and industrial applications.
References
-
Tsochatzis, E. D. (2024). Odd-Even Effect of Polyesters' Cyclic Oligomers and the Definition of Oligomers Based on Physicochemical Properties. Polymers, 16(5), 682. [Link]
-
Tsochatzis, E., et al. (2019). Acquired HR-MS² spectra of the PBT cyclic oligomers (A) dimer; (B) trimer; (C) tetramer and (D) pentamer. ResearchGate. [Link]
-
Tsochatzis, E., et al. (2019). Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method. Polymers, 11(3), 464. [Link]
-
Tsochatzis, E., et al. (2019). Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a H qNMR Method. ResearchGate. [Link]
-
López-Cervantes, J., et al. (2021). Analysis of PBT and PET cyclic oligomers in extracts of coffee capsules and food simulants by a HPLC-UV/FLD method. Food Chemistry, 345, 128739. [Link]
-
Pilati, F., & Manaresi, P. (2007). Poly(Butylene Terephthalate) Synthesis and Properties. ResearchGate. [Link]
-
Martínez de Ilarduya, A., et al. (2014). Synthesis and characterization of poly(butylene terephthalate) copolyesters derived from threitol. UPCommons. [Link]
- CN103755678A - Preparation of cyclicpolybutylece terephthalate dimer - Google P
-
Tsochatzis, E., et al. (2021). Analysis of PBT and PET cyclic oligomers in extracts of coffee capsules and food simulants by a HPLC-UV/FLD method. PubMed. [Link]
-
Hsiao, B. S., et al. (1999). Time-resolved X-ray studies of structure development in poly(butylene terephthalate) during isothermal crystallization. Polymer, 40(20), 5515-5526. [Link]
-
Synchemia. PBT CYCLIC TETRAMER or Cyclotetrakis(1,4-butylene Terephthalate). [Link]
Sources
- 1. Analysis of PBT and PET cyclic oligomers in extracts of coffee capsules and food simulants by a HPLC-UV/FLD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of PBT and PET cyclic oligomers in extracts of coffee capsules and food simulants by a HPLC-UV/FLD method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synchemia.com [synchemia.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CAS number 29278-72-6 chemical information and properties.
Topic: CAS 29278-72-6 (Cyclic Polybutylene Terephthalate Tetramer) Content Type: Technical Whitepaper & Methodological Guide Audience: Pharmaceutical Scientists, Polymer Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[]
Cyclic Polybutylene Terephthalate (PBT) Tetramer: From Advanced Synthesis to E&L Risk Management[1]
Executive Summary
CAS 29278-72-6 , chemically identified as Cyclotetrakis(1,4-butylene terephthalate) , represents a critical dual-interest compound in pharmaceutical and material sciences.[] It exists at the intersection of advanced polymer synthesis and drug product safety .
-
As a Precursor: It is a low-viscosity macrocycle used in Ring-Opening Polymerization (ROP) to generate high-molecular-weight Polybutylene Terephthalate (PBT) for medical devices and high-performance composites.[]
-
As an Impurity (NIAS): It is a prevalent Non-Intentionally Added Substance (NIAS) in PBT-based pharmaceutical packaging (e.g., blister packs, inhaler components).[] Its migration potential requires rigorous Extractables & Leachables (E&L) profiling.[][2]
This guide provides the definitive technical roadmap for utilizing this molecule in synthesis and detecting it in pharmaceutical matrices.
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
The cyclic tetramer is the dominant species in the mixture of oligomers formed during PBT production. Unlike its linear counterparts, it possesses unique solubility and melting behaviors critical for analytical method development.
| Property | Data | Technical Note |
| Chemical Name | Cyclotetrakis(1,4-butylene terephthalate) | Often referred to as "Cyclic PBT Tetramer" |
| Molecular Formula | C₄₈H₄₈O₁₆ | Macrocyclic polyester |
| Molecular Weight | 880.89 g/mol | Detectable as [M+H]⁺ or [M+NH₄]⁺ in MS |
| Appearance | White crystalline powder | High crystallinity |
| Melting Point | 244–246°C | Distinct from linear PBT (223°C) |
| Solubility (High) | HFIP (Hexafluoroisopropanol), Phenol/TCE | Required for GPC/SEC analysis |
| Solubility (Low/Trace) | Chloroform, Dichloromethane | Sufficient for E&L extraction but limited solubility |
| Solubility (Insoluble) | Water, Alcohols | Hydrophobic nature drives migration into lipid media |
Application A: Ring-Opening Polymerization (ROP)
Context: For material scientists developing medical device housings.[] The low melt viscosity of CAS 29278-72-6 allows it to impregnate complex molds or fiber matrices before polymerization, a significant advantage over traditional high-viscosity PBT melts.[][3]
Mechanism of Action
The polymerization is entropy-driven.[3] A transesterification catalyst opens the ring, linking tetramers into linear chains without releasing small molecule byproducts (unlike polycondensation).
Figure 1: Entropy-driven Ring-Opening Polymerization pathway transforming low-viscosity cyclic oligomers into high-performance PBT.[]
Experimental Protocol: ROP Synthesis
Objective: Synthesize PBT matrix from cyclic tetramer.
-
Preparation: Dry CAS 29278-72-6 under vacuum at 80°C for 12 hours to remove moisture (critical to prevent hydrolysis).
-
Catalyst Loading: Mix the tetramer with 0.3–0.5 mol% of a stannoxane or titanate catalyst (e.g., Butyltin chloride dihydroxide or Tetrabutyl titanate).
-
Processing:
-
Heat mixture to 190°C (above tetramer melt point, below polymer melt point).
-
The melt viscosity will be water-like (~30 mPa[]·s), allowing mold filling.[4]
-
-
Polymerization: Maintain temperature for 10–20 minutes. The material will solidify as it converts to high MW PBT (isothermal crystallization).
-
Quenching: Cool rapidly to room temperature.
Application B: Analytical Detection (E&L Profiling)
Context: For CMC scientists and Toxicologists. CAS 29278-72-6 is a "Cramer Class III" substance.[] Its migration from packaging into drug products must be monitored, especially for lipophilic formulations.
Validated Detection Workflow
The high molecular weight and lack of volatility make GC-MS unsuitable. LC-QTOF-MS is the industry standard for identification and quantification.[]
Figure 2: Analytical workflow for extracting and quantifying Cyclic PBT Tetramer in pharmaceutical packaging studies.
Detailed Protocol: LC-MS Quantification[][5][6][7][8][9]
1. Sample Preparation (Simulation):
-
Aqueous Drugs: Use 50% Ethanol (simulates milk/emulsions).[]
-
Lipophilic Drugs: Use Isooctane (simulates fatty matrices).[]
-
Condition: Incubate packaging material at 40°C for 10 days (or 70°C for 2 hours for hot-fill scenarios).
2. Chromatographic Conditions:
-
Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[][5][8]
-
Mobile Phase A: 0.1% Formic acid in Water.[]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 50% B to 98% B over 10 minutes. The cyclic tetramer is highly lipophilic and will elute late (approx. 8-9 min).[]
3. Mass Spectrometry Settings:
-
Ionization: ESI Positive mode.
-
Target Ions:
-
[M+H]⁺: m/z 881.29[]
-
[M+NH₄]⁺: m/z 898.32 (common adduct in ammonium buffers)[]
-
[M+Na]⁺: m/z 903.28[]
-
-
Quantification: Use external calibration with a purified standard (purity >95%).
Safety & Toxicology Assessment
Critical Insight: There is limited experimental toxicology data for the isolated tetramer. Safety assessment relies on Threshold of Toxicological Concern (TTC) and In-Silico Modeling .[]
-
Cramer Classification: Class III (High structural alert due to macrocyclic ester nature).[]
-
Risk Thresholds:
-
Genotoxic Impurities (Mutagenic): < 1.5 µ g/day intake.[]
-
General Toxicity (Cramer III): < 90 µ g/day intake.[][11]
-
-
Hydrolysis Factor: In vivo, the cyclic tetramer may hydrolyze to linear oligomers and eventually to Terephthalic acid and 1,4-Butanediol. However, risk assessments typically assume the intact macrocycle is the toxicologically relevant species until proven otherwise.
Self-Validating Check: If your LC-MS results show migration > 1.5 µ g/day (for chronic use drugs), you must perform a specific toxicological evaluation or prove lack of genotoxicity via Ames testing.[]
References
-
NIH/PubMed. "Liquid chromatography-mass spectrometry method for the determination of polyethylene terephthalate and polybutylene terephthalate cyclic oligomers in blood samples." Analytical and Bioanalytical Chemistry, 2022.[5][11]
-
Food Packaging Forum. "Study investigates quantity and risk of oligomers in PBT." FPF News, 2022.[11]
-
Macromolecules. "Semicrystalline Polymers via Ring-Opening Polymerization: Preparation and Polymerization of Alkylene Phthalate Cyclic Oligomers." American Chemical Society, 1998. []
-
ResearchGate. "Simultaneous determination of cyclic PET and PBT oligomers migrated from laminated steel cans for food." Journal of Chromatography A, 2021.
-
US Patent 6297330B1. "Polymerizations based on cyclic oligomer."[] Google Patents, 2001.
Sources
- 2. accessiblemeds.org [accessiblemeds.org]
- 3. researchgate.net [researchgate.net]
- 4. synchemia.com [synchemia.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Validation and application of an LC-MS/MS method for the determination of cyclic oligomers originating from polyamide 6 and polyamide 66 in food simulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-mass spectrometry method for the determination of polyethylene terephthalate and polybutylene terephthalate cyclic oligomers in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oligomers in polybutylene terephthalate for food contact-strategies on identification, quantification, and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study investigates quantity and risk of oligomers in PBT | Food Packaging Forum [foodpackagingforum.org]
Physical properties including melting point and solubility of Cyclotetrakis(1,4-butylene Terephthalate).
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotetrakis(1,4-butylene terephthalate), a cyclic oligomer of the widely used engineering thermoplastic poly(butylene terephthalate) (PBT), is a molecule of significant interest in materials science and polymer chemistry.[1] Composed of four repeating units of 1,4-butylene terephthalate, this macrocycle serves as a key intermediate in the synthesis of high-performance PBT resins and has potential applications in advanced materials and drug delivery systems. A thorough understanding of its physical properties, particularly its melting point and solubility, is paramount for its effective processing, characterization, and application. This guide provides a comprehensive overview of these critical parameters, supported by experimental methodologies and insights into the underlying chemical principles.
Chemical Structure and Identification
The chemical structure of cyclotetrakis(1,4-butylene terephthalate) is fundamental to its physical properties. The molecule consists of a 32-membered ring containing four ester linkages derived from terephthalic acid and 1,4-butanediol.
Molecular Formula: C₄₈H₄₈O₁₆[2]
Molecular Weight: 880.9 g/mol [2]
CAS Number: 29278-72-6[2]
Caption: Experimental workflow for determining the melting point using DSC.
Solubility Profile
The solubility of cyclotetrakis(1,4-butylene terephthalate) is a critical factor for its purification, characterization by solution-based techniques (e.g., NMR, GPC), and its use in solution-based processing methods.
General Solubility Characteristics
Cyclotetrakis(1,4-butylene terephthalate) is a large, relatively nonpolar molecule with some polar character due to the ester groups. Its solubility is therefore limited in many common organic solvents.
Qualitative Solubility Data
Based on available literature, the solubility of cyclotetrakis(1,4-butylene terephthalate) in various organic solvents can be summarized as follows:
| Solvent Class | Solvent | Solubility | Reference(s) |
| Halogenated | Chloroform | Slightly | [2] |
| Deuterated Chloroform (with TFA) | Soluble | ||
| Hexafluoroisopropanol (HFIP) | Soluble | ||
| Aprotic Polar | Acetonitrile | Slightly | [2] |
| N-Methyl-2-pyrrolidone (NMP) | Likely Sparingly Soluble | ||
| Dimethylformamide (DMF) | Likely Sparingly Soluble | ||
| Dimethyl Sulfoxide (DMSO) | Likely Sparingly Soluble | ||
| Protic Polar | Methanol | Insoluble | |
| Ethanol | Insoluble | ||
| Water | Insoluble | ||
| Nonpolar | Toluene | Insoluble | |
| Hexane | Insoluble |
Note: "Likely Sparingly Soluble" is inferred from the general solubility of similar polyesters and their oligomers.
Key Solvents for Dissolution
-
Hexafluoroisopropanol (HFIP): This highly polar, fluorinated alcohol is an excellent solvent for many polyesters, including PBT and its cyclic oligomers. It is often used for preparing samples for gel permeation chromatography (GPC) and other analytical techniques.
-
Chloroform/Trifluoroacetic Acid (TFA) Mixtures: A mixture of chloroform (or deuterated chloroform for NMR) and a small amount of trifluoroacetic acid is effective in dissolving PBT oligomers. The TFA helps to disrupt intermolecular interactions and promote dissolution.
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of cyclotetrakis(1,4-butylene terephthalate) into a series of glass vials.
-
Solvent Addition: Add a measured volume (e.g., 1 mL) of each test solvent to a separate vial.
-
Mixing: Agitate the vials at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Sonication can be used to aid initial dispersion.
-
Observation: Visually inspect each vial for the presence of undissolved solid.
-
Classification: Classify the solubility based on the visual observation:
-
Soluble: No visible solid particles.
-
Slightly/Sparingly Soluble: A small amount of undissolved solid remains.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Confirmation (Optional): For a more quantitative assessment, the supernatant can be carefully removed, the solvent evaporated, and the mass of the dissolved solid determined.
Caption: Protocol for qualitative solubility determination.
Conclusion
The physical properties of cyclotetrakis(1,4-butylene terephthalate), specifically its melting point of 244-246°C and its limited solubility in common organic solvents, are defining characteristics that govern its handling, processing, and analysis. The use of specialized solvents such as hexafluoroisopropanol or chloroform/trifluoroacetic acid mixtures is often necessary for its dissolution. A clear understanding of these properties, coupled with the appropriate experimental techniques for their determination, is essential for researchers and scientists working with this important cyclic oligomer. This guide provides the foundational knowledge and practical protocols to facilitate further research and development in the diverse applications of cyclotetrakis(1,4-butylene terephthalate).
References
-
Tsochatzis, E., et al. (2019). Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method. Polymers, 11(3), 464. [Link]
-
Tsochatzis, E., et al. (2019). Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method. Publications Office of the European Union. [Link]
-
Tsochatzis, E., et al. (2019). Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method. National Center for Biotechnology Information. [Link]
-
Tsochatzis, E., et al. (2019). Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method. Odess I. I. Mechnikov National University. [Link]
-
Pudliner, T., et al. (2022). Characteristics from the analysis of PET and PBT cyclic oligomers: retention times, linearity (R 2 ), linear range, LODs and LOQs. ResearchGate. [Link]
-
Lee, Y.-S., et al. (2019). Purification of Polybutylene Terephthalate by Oligomer Removal Using a Compressed CO 2 Antisolvent. Polymers, 11(7), 1230. [Link]
-
Synchemia. PBT CYCLIC TETRAMER or Cyclotetrakis(1,4-butylene Terephthalate). [Link]
Sources
Mechanistic & Thermodynamic Principles of the Entropy-Driven Ring-Opening Polymerization of Cyclic Butylene Terephthalate
This guide details the mechanism, thermodynamics, and experimental protocols for the Ring-Opening Polymerization (ROP) of Cyclic Butylene Terephthalate (CBT).
Executive Summary
Cyclic Butylene Terephthalate (CBT) oligomers represent a unique class of "reactive intermediates" in polymer science. Unlike traditional high-viscosity polymer melts, CBT oligomers melt into a low-viscosity fluid (approx. 0.02 Pa·s at 150°C) before polymerizing into high-molecular-weight Poly(butylene terephthalate) (PBT).
The transformation is an Entropy-Driven Ring-Opening Polymerization (ED-ROP) .[1][2][3] Unlike the polymerization of strained rings (e.g., caprolactone) which is driven by enthalpy (
Thermodynamic Framework: The Entropy Driver
The polymerization of CBT challenges the conventional ROP paradigm.
-
Strained Rings (e.g., Lactides): Driven by relief of ring strain (
). -
CBT Macrocycles: The ring size (dimers to heptamers) is large enough that bond angles are relaxed. The enthalpy of polymerization (
) is approximately zero.
The Driving Force
The reaction proceeds because the Entropy of Polymerization (
-
Source of Entropy: A macrocyclic ring is conformationally constrained.[5] Upon opening, the chain gains significant rotational degrees of freedom (conformational entropy).
-
Ring-Chain Equilibrium: The system exists in a dynamic equilibrium between cyclic oligomers and linear polymer.[3] High monomer concentrations (melt state) favor the linear polymer form.
Chemical Mechanism: Coordination-Insertion
The polymerization is mediated by transesterification catalysts, typically organometallic compounds of Tin (Sn) or Titanium (Ti). The accepted mechanism is Coordination-Insertion .
Phase 1: Catalyst Activation & Coordination
The metal center (M) of the catalyst acts as a Lewis acid, coordinating with the carbonyl oxygen of the CBT ester group. This polarization increases the electrophilicity of the carbonyl carbon.
Phase 2: Initiation (Nucleophilic Attack)
An initiator (often a nucleophilic impurity like water, trace alcohol, or a specific co-initiator) attacks the activated carbonyl. The ring opens, forming a linear species with a metal-alkoxide chain end.
Phase 3: Propagation
The metal-alkoxide end group is the active center. It coordinates with a new CBT molecule. The "insertion" occurs as the metal-oxygen bond breaks and reforms with the new monomer, extending the chain.
Phase 4: Transesterification (The Scrambling)
Because the polymer backbone contains the same ester linkages as the monomer, the active center can attack its own chain (back-biting) or other chains (intermolecular transesterification). This leads to a randomization of molecular weight distribution (MWD), typically approaching a Flory-Schulz distribution (PDI
Visualization: Mechanistic Pathway
Caption: Coordination-Insertion mechanism for CBT polymerization. The cycle relies on the active metal-alkoxide center propagating through unstrained macrocycles.
Catalytic Systems Comparison
The choice of catalyst dictates the reaction rate and the final properties. Tin-based catalysts are generally faster but raise toxicity concerns; Titanium catalysts are common but sensitive to moisture.
| Catalyst Class | Specific Compound | Reactivity | Key Characteristics |
| Stannoxanes | 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane | Ultra-High | Effective at very low concentrations (<0.1 mol%). Can polymerize CBT in <5 mins at 190°C. |
| Tin Carboxylates | Stannous Octoate (Sn(Oct) | High | Industry standard for ROP (e.g., PLA). Robust but slower than stannoxanes. |
| Titanates | Titanium(IV) butoxide (Ti(OBu) | Moderate | Highly sensitive to hydrolysis. Often results in slightly yellowing due to Ti-complexes. |
| Organic Bases | TBD, DMAP | Low/Moderate | Metal-free alternative. Slower kinetics; requires higher loading. |
Experimental Protocol: In-Situ Polymerization
Objective: Polymerize CBT into PBT using a Stannoxane catalyst under isothermal conditions.
Materials
-
Monomer: CBT Oligomers (commercial grade, dried at 80°C under vacuum for 12h).
-
Catalyst: 1,1,3,3-tetrabutyl-1,3-dichlorodistannoxane (0.5 mol% relative to repeating unit).
-
Atmosphere: Dry Nitrogen or Argon (Critical: Moisture acts as a chain terminator).
Step-by-Step Workflow
-
Pre-Mixing (Solid State):
-
Mix CBT powder and catalyst powder/solution. If using a solvent for catalyst dispersion (e.g., acetone), evaporate solvent completely under vacuum before heating.
-
Reasoning: Ensures homogeneous distribution before the rapid reaction starts.
-
-
Melting & Initiation:
-
Heat the reaction vessel (DSC pan, mold, or rheometer) to 190°C .
-
CBT melts at ~140°C. The mixture becomes a low-viscosity liquid.
-
Observation: Viscosity is water-like (~0.02 Pa·s).
-
-
Isothermal Polymerization (190°C):
-
Hold temperature at 190°C.
-
Phase Transition: Within 2-10 minutes (depending on catalyst loading), the viscosity spikes exponentially.
-
Mechanism:[1][3][4][5][6][7][8][9][10] The system undergoes simultaneous polymerization and crystallization.[8] Since 190°C is below the melting point of PBT (225°C), the polymer crystallizes as it forms.
-
-
Post-Cure (Optional):
-
Raise temperature to 230°C (above
) to melt residual crystals and complete conversion, then cool slowly to control final crystallinity.
-
Experimental Workflow Diagram
Caption: Isothermal polymerization workflow illustrating the transition from low-viscosity melt to solid crystalline polymer.
Kinetics & Crystallization: The Race
A critical aspect of CBT processing is the competition between polymerization rate and crystallization rate .
-
If Polymerization >> Crystallization: The material builds high molecular weight (
) in the melt before solidifying. This is ideal for toughness. -
If Crystallization >> Polymerization: The growing chains crystallize and precipitate out of the melt before reaching high
. The active chain ends become trapped in the crystal lattice, halting the reaction. This results in brittle, low material.
Control Strategy:
-
Temperature: Polymerizing at higher temperatures (e.g., 210°C) favors polymerization over crystallization, allowing higher
before solidification. -
Catalyst Loading: Higher catalyst concentration accelerates polymerization, helping it "outrun" crystallization.
References
-
Brunelle, D. J., et al. "Semicrystalline Polymers via Ring-Opening Polymerization: Preparation and Polymerization of Alkylene Phthalate Cyclic Oligomers." Macromolecules, 1998.
-
Tripathy, A. R., et al. "Entropically-driven ring-opening polymerization of cyclic butylene terephthalate: Rheology and kinetics." Polymer Engineering & Science, 2012.
-
Bader, T., et al. "Reaction Kinetics and Simulations of Ring-Opening Polymerization for the Synthesis of Polybutylene Terephthalate." Macromolecular Reaction Engineering, 2015.
-
Hodge, P. "Entropically Driven Ring-Opening Polymerization." Chemical Reviews, 2014.
-
Zhang, X., et al. "Catalysts for Ring Opening Polymerization of Cyclic Oligomers." Polymer Chemistry, 2018.[11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. osti.gov [osti.gov]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. Catalytic synergy using Al(III) and Group 1 metals to accelerate epoxide and anhydride ring-opening copolymerization | Department of Chemistry [chem.ox.ac.uk]
- 8. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 9. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts [frontiersin.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
How to synthesize high-purity Cyclotetrakis(1,4-butylene Terephthalate) in the lab.
Application Note: Precision Synthesis and Isolation of Cyclotetrakis(1,4-butylene Terephthalate)
Executive Summary
Cyclotetrakis(1,4-butylene terephthalate)—the cyclic tetramer of PBT—is a critical macrocycle used in entropically-driven ring-opening polymerization (ED-ROP) and as a low-viscosity flow modifier. Unlike linear PBT, the cyclic species exhibits low melt viscosity and can be polymerized in situ without releasing volatile byproducts.
This guide addresses the primary challenge in synthesizing this molecule: Thermodynamic Equilibrium. Standard synthesis yields a distribution of oligomers (dimer, trimer, tetramer, pentamer). Therefore, "high-purity" synthesis requires a two-phase approach:
-
Kinetic/Thermodynamic Phase: Cyclodepolymerization (CDP) of linear PBT in dilute solution to maximize the cyclic fraction.
-
Isolation Phase: Preparative HPLC or selective fractionation to isolate the specific tetramer from the oligomeric mixture.
Mechanistic Theory: The Jacobson-Stockmayer Limit
The synthesis relies on the Jacobson-Stockmayer theory , which dictates that ring formation is favored at high dilution. In concentrated melts, chain-growth (intermolecular reaction) dominates. In dilute solutions, the polymer chain ends are statistically more likely to encounter a linkage within their own chain (intramolecular back-biting) than a different chain.
Key Mechanism: Transesterification-driven back-biting. A catalyst (typically organotin) coordinates with the ester carbonyl, facilitating the attack of a terminal hydroxyl group on an internal ester bond, extruding a cyclic oligomer.
Figure 1: The cyclodepolymerization pathway. High dilution shifts the equilibrium from linear polymer to cyclic oligomers via intramolecular transesterification.
Protocol A: Cyclodepolymerization (Crude Synthesis)
Objective: Convert commercial linear PBT pellets into a mixture of cyclic oligomers (CBT) with >95% conversion.
Reagents & Equipment:
-
Substrate: Commercial PBT pellets (Mw ~30-50 kDa).
-
Solvent: o-Dichlorobenzene (ODCB) (Anhydrous). Note: ODCB is chosen for its high boiling point (180°C) which solubilizes PBT.
-
Catalyst: Dibutyltin oxide (DBTO) or Tetrabutyl titanate (TBT).
-
Apparatus: 3-neck round bottom flask, mechanical stirrer, reflux condenser, nitrogen inlet.
Step-by-Step Methodology:
-
Dissolution (Critical Step):
-
Charge the reactor with ODCB.
-
Add PBT pellets to achieve a 1% (w/v) concentration .
-
Why? Concentrations >1% significantly increase the ratio of linear species. 1% is the "sweet spot" for yield vs. solvent usage.
-
Heat to 180°C (Reflux) under continuous Nitrogen purge. Stir until pellets are fully dissolved.
-
-
Catalysis:
-
Add DBTO (1.0 mol% relative to PBT repeat unit) .
-
Maintain reflux at 180°C for 24 hours .
-
Reaction Monitoring: The solution viscosity will drop noticeably as high-MW chains are chopped into oligomers.
-
-
Quenching & Filtration:
-
Cool the solution to room temperature (25°C).
-
Filtration: Linear PBT oligomers that did not cyclize are generally less soluble at room temperature and may precipitate. Filter the solution through a 0.45 µm PTFE membrane to remove insoluble linear fraction.
-
-
Solvent Removal:
-
Remove ODCB via rotary evaporation under reduced pressure (high vacuum required due to high BP).
-
Alternative: Precipitate the crude cyclic mix by pouring the concentrated ODCB solution into an excess of Methanol (Cyclics will precipitate; residual catalyst often stays in solution).
-
Yield: Expect ~85-90% crude cyclic mixture (containing dimer, trimer, tetramer, pentamer).
Protocol B: Isolation of Cyclotetrakis (High Purity)
The crude mixture from Protocol A is roughly 30-40% tetramer. To obtain pure Cyclotetrakis(1,4-butylene terephthalate), you must separate it from the trimer and pentamer.
Method: Preparative High-Performance Liquid Chromatography (Prep-HPLC).[1][2]
Chromatographic Parameters:
| Parameter | Setting |
| Column | C18 Reverse Phase (Prep-scale, e.g., 250 x 21 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) or Hexafluoroisopropanol (HFIP) mix |
| Gradient | 60% B to 100% B over 30 mins |
| Detection | UV at 254 nm (Terephthalate chromophore) |
| Sample Solvent | HFIP / Chloroform (1:1) |
Isolation Workflow:
-
Dissolve the crude cyclic powder in HFIP/Chloroform.
-
Inject onto the Prep-HPLC system.
-
Fraction Collection:
-
Retention Order: Typically Dimer
Trimer Tetramer Pentamer. -
Collect the peak corresponding to the Tetramer (approx. retention time must be validated with MS).
-
-
Evaporation: Rotary evaporate the acetonitrile/water.
-
Drying: Dry the white powder in a vacuum oven at 80°C for 12 hours to remove trace solvent.
Characterization & Validation
To certify the product as "High-Purity Cyclotetrakis," you must validate three attributes: Structure, Ring Size, and Absence of End Groups.
A. MALDI-TOF Mass Spectrometry (Definitive)
This is the only way to prove you have the tetramer and not a mix.
-
Matrix: Dithranol + NaTFA (Sodium Trifluoroacetate).
-
Expected Signal:
-
Repeat Unit Mass (C12H12O4) = 220.22 g/mol .
-
Tetramer Mass =
Da. -
Target Peak: Look for
at ~903.9 Da . -
Note: Linear species would show peaks at
or depending on end groups. Pure cyclics show only the intervals.
-
B. 1H-NMR Spectroscopy
-
Solvent: CDCl3 + TFA-d (Trifluoroacetic acid-d) is often required to dissolve PBT.
-
Validation:
-
Linear PBT: Shows small triplet signals at ~3.7 ppm (hydroxymethyl end groups).
-
Cyclic PBT: Absence of end-group signals. The spectrum should show only the main chain signals (aromatic protons at 8.1 ppm, methylene protons at 4.4 and 2.0 ppm).
-
C. Differential Scanning Calorimetry (DSC)
Cyclic oligomers have distinct melting points compared to the linear polymer.
-
Linear PBT Tm: ~223°C.
-
Cyclic Tetramer Tm: Distinct sharp endotherm (often lower, approx 170-190°C depending on crystal polymorph, but significantly sharper than the polymer melt).
Experimental Workflow Diagram
Figure 2: Complete workflow from commercial pellets to isolated cyclic tetramer.
References
-
Brunelle, D. J., et al. (1998).[3] "Semi-crystalline polymers via ring-opening polymerization: preparation and polymerization of alkylene phthalate cyclic oligomers." Macromolecules.
-
Tsochatzis, E., et al. (2019).[2][4] "Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method." Polymers.[3][4][5][6][7][8][9][10][11][12][13][14] [2]
-
Hodge, P. (2005). "Entropically Driven Ring-Opening Polymerization of Macrocyclic Esters." Chemical Reviews.
-
Bryant, J. J., & Semlyen, J. A. (1997). "Cyclic polyesters: 6. Preparation and characterization of cyclic oligomers of poly(butylene terephthalate)." Polymer.[3][4][5][7][8][9][10][11][12][13][14]
Sources
- 1. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. semanticscholar.org [semanticscholar.org]
- 5. globalpolyester.com [globalpolyester.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assess… [ouci.dntb.gov.ua]
- 8. Linear and cyclic oligomers in polybutylene terephthalate for food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pulixin.com [pulixin.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. The 3-Phase Structure of Polyesters (PBT, PET) after Isothermal and Non-Isothermal Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. upcommons.upc.edu [upcommons.upc.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Note: Cyclotetrakis(1,4-butylene Terephthalate) in High-Performance Composites
Executive Summary
Cyclotetrakis(1,4-butylene terephthalate), commonly referred to in industrial contexts as part of CBT® resin (Cyclic Butylene Terephthalate), represents a paradigm shift in thermoplastic composite manufacturing. Unlike conventional Polybutylene Terephthalate (PBT) which exhibits high melt viscosity (~1,000–5,000 Pa·s), CBT oligomers melt to a water-like viscosity (0.02–0.15 Pa[1]·s ) at 150°C.[2][3]
Upon the addition of a catalyst, CBT undergoes entropy-driven Ring-Opening Polymerization (ROP) to form high-molecular-weight polymerized CBT (pCBT).[4] This unique "Reactive Thermoplastic" behavior allows researchers to utilize thermoset processing techniques (like Resin Transfer Molding) to create fully recyclable, high-toughness thermoplastic composites.
This guide details the chemical mechanisms, fabrication protocols, and troubleshooting frameworks for utilizing CBT in fiber-reinforced and nanocomposite applications.
Part 1: The Chemistry & Mechanism[5]
The "Viscosity Paradox"
The core advantage of CBT is its ability to decouple melt viscosity from final molecular weight.
-
Precursor State: Macrocyclic oligomers (2 to 7 repeat units) melt at ~140–160°C. The absence of chain entanglements results in extremely low viscosity.
-
Polymerized State: pCBT is chemically identical to PBT but often possesses higher crystallinity and melting points (~225°C) due to the specific thermal history of in-situ polymerization.
Ring-Opening Polymerization (ROP)
The polymerization is transesterification-based, requiring a catalyst (Titanate or Tin-based). Unlike condensation polymerization, ROP of CBT produces no volatile by-products , allowing for void-free thick-section composites.
ROP Mechanism Diagram
The following diagram illustrates the transition from the low-viscosity cyclic state to the high-performance linear polymer.
Figure 1: The entropy-driven Ring-Opening Polymerization pathway of CBT.[4] Note that crystallization often occurs simultaneously with polymerization if processed below the Tm of pCBT.
Part 2: Application Protocols
Protocol A: Catalyst Preparation & Homogenization
Objective: To ensure uniform polymerization kinetics. Poor dispersion leads to "hot spots" or unreacted monomer.
Materials:
-
Catalyst: Fascat 4101 (Butyltin chloride dihydroxide) or Tetrabutyl Titanate (TBT) .
-
Solvent (Optional for solution blending): Acetone or Dichloromethane (DCM).
Step-by-Step:
-
Drying (Critical): Dry CBT resin at 80°C for 4-8 hours under vacuum. Moisture acts as a chain terminator and hydrolyzes titanate catalysts.
-
Melt Blending (Preferred):
-
Heat CBT to 160°C (above melting, below polymerization trigger).
-
Add catalyst (typically 0.3 – 0.6 wt% ).
-
Mix rapidly (high shear) for <60 seconds.
-
Note: Quench immediately if storing as a "one-part" system, or use immediately.
-
-
Solvent Blending (For Nanocomposites):
-
Dissolve CBT and catalyst in DCM.
-
Add Nanofillers (CNTs/Graphene).
-
Sonicate for 30 mins (Low viscosity aids dispersion).
-
Evaporate solvent completely under vacuum.
-
Protocol B: Vacuum Infusion / RTM for Composites
Objective: Fabrication of Glass/Carbon Fiber reinforced pCBT.
Experimental Setup Diagram:
Figure 2: Isothermal Resin Transfer Molding (RTM) workflow for CBT composites.
Detailed Procedure:
-
Mold Preparation: Apply high-temp release agent. Preheat mold to 190°C .
-
Fiber Loading: Place dried fiber preforms (Glass/Carbon) into the mold.
-
Resin Injection:
-
Melt the catalyzed CBT mixture at 160°C .
-
Inject/Infuse into the mold. Due to low viscosity, injection pressures can be low (< 5 bar).
-
Observation: The resin will wet fibers almost instantly (Darcy’s Law favors low viscosity).
-
-
Polymerization (Curing):
-
Cooling: Cool to <100°C before demolding to prevent warping.
Part 3: Data & Performance Analysis
Comparative Viscosity Data
The following table highlights why CBT is superior for impregnating dense fiber bundles (e.g., woven carbon fiber).
| Material System | Processing Temp (°C) | Melt Viscosity (Pa[5][11][12]·s) | Impregnation Capability |
| CBT (Oligomer) | 150 | 0.02 - 0.15 | Excellent (Micro-scale) |
| Standard PBT | 250 | 500 - 1,000 | Poor (Requires high pressure) |
| Polyamide 6 (PA6) | 260 | 200 - 500 | Moderate |
| Epoxy (RTM grade) | 120 | 0.2 - 0.8 | Good |
Mechanical Properties (Typical Values)
Data based on pCBT polymerized with 0.5% Butyltin chloride dihydroxide.
| Property | Neat pCBT | pCBT + 60% Glass Fiber | Standard PBT (Injection Molded) |
| Tensile Strength (MPa) | 60 - 75 | 450 - 550 | 50 - 60 |
| Tensile Modulus (GPa) | 2.5 - 3.0 | 25 - 30 | 2.3 - 2.6 |
| Elongation at Break (%) | 2 - 4* | 1.5 - 2.0 | 50 - 200 |
| Melting Point (°C) | 225 | 225 | 225 |
*Note: Neat pCBT is often more brittle than standard PBT due to high crystallinity formed during isothermal polymerization.[6] Toughening agents (e.g., Polycaprolactone) are recommended for non-reinforced applications.
Part 4: Troubleshooting & Quality Control
The Brittleness Issue
Symptom: The composite matrix cracks under low strain. Cause: Isothermal polymerization at 190°C leads to the formation of large, perfect crystals and high crystallinity (>45%), reducing tie-molecules between spherulites. Solution:
-
Copolymerization: Add 5-10% Polycaprolactone (PCL) or Polytetrahydrofuran (PTHF) to the melt. This disrupts crystallization and improves toughness.
-
Nano-Reinforcement: Dispersing 0.1% Multi-Walled Carbon Nanotubes (MWCNTs) can nucleate smaller, more numerous spherulites, improving ductility.
-
Post-Cure Annealing: Rapid cooling followed by annealing can sometimes reset crystal morphology, though difficult in RTM.
Incomplete Polymerization
Symptom: Sticky surface or low Tg. Cause: Catalyst deactivation by moisture. Validation Protocol:
-
TGA Analysis: Run a TGA scan. Monomer degrades/volatilizes earlier than polymer.
-
Solvent Extraction: Wash sample in acetone. Weigh residue. High weight loss = Unreacted monomer.
References
-
CBT Resin & Polymerization Mechanism
- Tripathy, A. R., et al. "Properties of poly(butylene terephthalate) polymerized from cyclic oligomers and its composites." Journal of Applied Polymer Science.
-
Processing Protocols (RTM/VARTM)
- Parton, H., et al. "Glass/CBT Laminate Processing and Quality Aspects." University of Plymouth / KU Leuven.
-
Catalyst Systems (Titanates/Tin)
- Brunelle, D. J. "Ring-Opening Polymerization: Mechanisms, Catalysis, Structure, Utility." Hanser Publishers.
-
Nanocomposite Applications
-
Yu, T., et al.[6] "Effects of crystalline morphologies on the mechanical properties of carbon fiber reinforcing polymerized cyclic butylene terephthalate composites." Express Polymer Letters.
-
-
Biomedical/Safety Context (Oligomer Migration)
Sources
- 1. Phase Morphology and Mechanical Properties of Cyclic Butylene Terephthalate Oligomer-Containing Rubbers: Effect of Mixing Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sae.org [sae.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. expresspolymlett.com [expresspolymlett.com]
- 7. ecm-academics.plymouth.ac.uk [ecm-academics.plymouth.ac.uk]
- 8. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 9. d-nb.info [d-nb.info]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. pieweb.plasteurope.com [pieweb.plasteurope.com]
- 13. Study investigates quantity and risk of oligomers in PBT | Food Packaging Forum [foodpackagingforum.org]
Application Note: Advanced Property Modification of Engineering Plastics Using PBT Cyclic Tetramer
Executive Summary
This guide details the isolation, characterization, and application of Polybutylene Terephthalate (PBT) cyclic tetramer (
Target Audience: Polymer Chemists, Materials Engineers, and R&D Scientists in Medical Device and Automotive sectors.
Technical Background & Mechanism
The Material: PBT Cyclic Tetramer
The PBT cyclic tetramer is a non-entangled, ring-structured oligomer. While often found as a processing impurity (blooming), when isolated and controlled, it becomes a powerful rheological modifier.
-
Linear PBT: High viscosity, entangled chains, melts ~225°C.
-
Cyclic Tetramer: Low melt viscosity (< 30 mPa·s at 190°C), discrete melting point (~175°C), acts as a "reactive solvent."
Mechanisms of Action
We utilize two distinct mechanisms depending on the application:
-
Rheological Plasticization (Non-Reactive): The tetramer acts as a high-temperature plasticizer, reducing inter-chain friction of the host polymer (e.g., Polycarbonate) to improve mold filling of thin-walled parts.
-
Ring-Opening Polymerization (Reactive): In the presence of a stannoxane or titanate catalyst, the tetramer ring opens and links into high-molecular-weight linear PBT. This allows for "water-like" injection viscosity followed by in-situ hardening.
Mechanistic Pathway (DOT Visualization)
Figure 1: Transition of PBT Cyclic Tetramer from low-viscosity melt to high-molecular-weight polymer via ROP.
Protocol 1: Characterization & Purity Verification
Before modification, the purity of the tetramer must be verified to ensure consistent reaction kinetics. Commercial "CBT" is often a mix of dimer, trimer, tetramer, and pentamer. For precision engineering, we target high-tetramer fractions.
Materials Required[1][2][3]
-
Solvent: Hexafluoroisopropanol (HFIP) or Chloroform (HPLC grade).
-
Standard: Pure PBT Cyclic Tetramer (isolated via preparative HPLC).
-
Instrument: HPLC with UV/Vis detector (254 nm) or DSC.
HPLC Method (Purity Check)
-
Dissolution: Dissolve 10 mg of sample in 1 mL HFIP/Chloroform (1:3 v/v).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase: Gradient Acetonitrile/Water.
-
Flow Rate: 1.0 mL/min.
-
Analysis: The tetramer typically elutes between the trimer and pentamer. Integrate peak area to calculate % purity.
DSC Method (Thermal Fingerprint)
-
Cycle: Heat from 25°C to 250°C at 10°C/min.
-
Observation:
-
Pure Tetramer: Sharp endothermic peak ~170–175°C.
-
Oligomer Mix: Broad melting range 140–160°C.
-
Contamination: Any peak >220°C indicates presence of linear polymer (seeds crystallization prematurely).
-
Protocol 2: Rheology Modification (Flow Promotion)
Application: Reducing viscosity in Polycarbonate (PC) or PBT/PC alloys for thin-wall injection molding (e.g., electronic connectors).
Causality & Logic
We utilize the tetramer here primarily for its low melt viscosity. Unlike standard plasticizers, the chemical compatibility of the butylene terephthalate structure with PC/PBT blends prevents phase separation (blooming) over time.
Experimental Workflow
-
Drying: Dry PC resin and PBT Tetramer at 120°C for 4 hours. Moisture content must be <0.02% to prevent hydrolysis.
-
Dry Blending: Tumble mix PC pellets with 1–5 wt% PBT Tetramer.
-
Compounding (Twin Screw Extruder):
-
Zone 1-3 (Feed): 230°C (Ensure tetramer melts immediately to coat pellets).
-
Zone 4-8 (Mixing): 250°C.
-
Die: 245°C.
-
Note: Do NOT add transesterification catalysts (e.g., Ti(OBu)4) if you wish to maintain the PC molecular weight. If an alloy is desired, catalyst addition will promote copolymerization.
-
-
Injection Molding: Process at standard PC temperatures. The tetramer will reduce injection pressure requirements by 20–40%.
Data Analysis: Viscosity Reduction
Table 1: Effect of Tetramer Concentration on PC Melt Flow
| Formulation | Tetramer Content (wt%) | Melt Volume Rate (cm³/10min) | Tensile Strength (MPa) | Notched Izod Impact (J/m) |
| Pure PC (Control) | 0 | 12.5 | 65 | 750 |
| PC + Tetramer A | 2 | 18.2 (+45%) | 64 | 720 |
| PC + Tetramer B | 5 | 26.5 (+112%) | 62 | 610 |
Interpretation: A 2% addition significantly improves flow with negligible impact on tensile strength. Higher loadings (5%) begin to affect impact toughness, requiring impact modifiers (e.g., MBS or ABS).
Protocol 3: In-Situ Polymerization (Composite Matrix)
Application: Manufacturing fiber-reinforced composites where high-viscosity linear PBT cannot wet the fibers.
Catalyst Preparation
The reaction requires a catalyst. Stannoxane (cyclic tin catalyst) is preferred for its stability.
-
Catalyst: Butyltin chloride dihydroxide or cyclic stannoxane.
-
Ratio: 0.3 to 0.5 mol% relative to tetramer.
Processing Workflow (DOT Visualization)
Figure 2: In-situ Ring-Opening Polymerization workflow for composite manufacturing.
Step-by-Step Methodology
-
Pre-form Preparation: Place glass or carbon fiber mats into the mold. Heat mold to 190°C.
-
Resin Melting: Melt the Tetramer/Catalyst blend at 160°C in a separate pot. Crucial: Do not exceed 170°C in the pot to prevent premature polymerization.
-
Injection: Inject the low-viscosity melt into the mold. The low viscosity ensures complete impregnation of fiber bundles.
-
Polymerization (Curing):
-
Once injected, the mold temperature (190–200°C) triggers the catalyst.
-
Hold for 10–20 minutes. The ring-opening reaction is athermal (no exotherm), preventing thermal degradation of the matrix.
-
-
Demolding: Cool to 100°C to allow crystallization. The resulting part is a PBT-matrix composite.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| White Powder on Mold (Blooming) | Unreacted tetramer migrating to surface. | Increase polymerization time or catalyst concentration. Ensure mold temp > 190°C. |
| Brittle Parts | Low molecular weight or low crystallinity. | Check catalyst activity. Verify moisture content of raw tetramer (hydrolysis stops chain growth). |
| Yellowing | Thermal degradation. | Reduce residence time in the melt pot. Use nitrogen blanket during melting. |
| Incomplete Fiber Wetting | Premature polymerization. | Lower the pot temperature (keep <165°C) or reduce injection time. |
References
-
Brunelle, D. J., et al. (1998). "Semicrystalline Polymers via Ring-Opening Polymerization: Preparation and Polymerization of Alkylene Phthalate Cyclic Oligomers." Macromolecules, 31(15), 4782-4790. Link
-
Tsochatzis, E. D., et al. (2019).[1][2][3] "Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method." Polymers, 11(3), 464.[1][2][3] Link
-
Tripathy, A. R., et al. (2003). "Novel poly(butylene terephthalate)/poly(vinyl butyral) blends prepared by in situ polymerization of cyclic poly(butylene terephthalate) oligomers." Journal of Applied Polymer Science. Link
-
European Food Safety Authority (EFSA). (2009).[1] "Scientific Opinion on the safety evaluation of the substance, cyclic oligomers of (butylene terephthalate)." EFSA Journal.[1] Link
-
SpecialChem. (2026). "Polybutylene Terephthalate (PBT) Material Guide & Properties." Link
Sources
- 1. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assess… [ouci.dntb.gov.ua]
- 2. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 3. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a ¹H qNMR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Cyclotetrakis(1,4-butylene Terephthalate) synthesis.
Subject: Optimization of Yield and Purity for Cyclic Poly(butylene terephthalate) (cPBT) Oligomers
Executive Summary: The Chemistry of Yield
You are likely encountering low yields of the specific tetramer, Cyclotetrakis(1,4-butylene Terephthalate) , because it is rarely synthesized in isolation. Instead, it is generated as part of a distribution of cyclic oligomers (dimer, trimer, tetramer, pentamer, etc.) governed by Ring-Chain Equilibrium (RCE) .
To improve the yield of the tetramer, you must optimize two distinct phases:
-
Total Cyclic Conversion: Maximizing the thermodynamic shift from linear polymer to cyclic oligomers using the Ruggli-Ziegler Dilution Principle .
-
Selectivity & Isolation: Controlling the equilibrium distribution (to the extent possible) and efficiently separating the tetramer from the dimer/trimer fractions.
The industry-standard method for high-yield synthesis is Cyclodepolymerization (CDP) of linear PBT in dilute solution, rather than direct condensation of monomers (which favors linear species).
Core Mechanism & Logic
The synthesis relies on the "back-biting" mechanism where a transesterification catalyst attacks an internal ester linkage of a linear chain, clipping off a cyclic unit.
The Ring-Chain Equilibrium Pathway
Figure 1: The Ring-Chain Equilibrium (RCE) mechanism. High dilution shifts the equilibrium toward cyclic species (depolymerization).
Optimized Experimental Protocol (Cyclodepolymerization)
Objective: Convert linear PBT pellets into a cyclic oligomer mixture with >80% yield, followed by tetramer isolation.
Reagents & Equipment
-
Substrate: Commercial Linear PBT pellets (MW ~40,000–100,000).
-
Solvent: o-Dichlorobenzene (ODCB). Critical: Must be anhydrous (<50 ppm water).
-
Catalyst: Tetrabutyl titanate (TBT) or cyclic Stannoxane (1,1,6,6-tetrabutyl-1,6-distanna-2,5,7,10-tetraoxacyclodecane).
-
Apparatus: 3-neck round bottom flask, mechanical stirrer (essential for viscosity changes), Dean-Stark trap (optional for drying), Nitrogen line.
Step-by-Step Workflow
-
Drying Phase (Crucial for Yield):
-
Dry PBT pellets at 120°C under vacuum for 4 hours.
-
Distill ODCB over CaH₂ to ensure absolute dryness. Water kills the catalyst and terminates chains, preventing cyclization.
-
-
Dissolution & Dilution:
-
Dissolve PBT in ODCB at reflux (180°C).
-
Target Concentration: 0.05 M to 0.1 M (based on repeat unit MW = 220 g/mol ).
-
Note: Higher concentrations (>0.2 M) exponentially favor linear polymers.
-
-
Catalysis (The Reaction):
-
Add Catalyst (1.0 mol% relative to PBT repeat unit).
-
Maintain reflux at 180°C–200°C for 24–48 hours .
-
The system will reach an equilibrium distribution of cyclics (approx. 30% dimer, 40% trimer, 15-20% tetramer , rest higher oligomers).
-
-
Quenching & Filtration:
-
Cool the solution to 80°C.
-
Add a small amount of water or acetylacetone to deactivate the titanate catalyst.
-
Filter while warm to remove any unreacted linear polymer (which precipitates first).
-
-
Isolation of Cyclics:
-
Cool filtrate to room temperature (or 0°C).
-
The cyclic oligomers will precipitate (or can be precipitated by pouring into methanol).
-
Filtration yields the Total Cyclic Fraction (Yield: 85-95% of starting mass) .
-
-
Purification of Cyclotetrakis (Tetramer):
-
The mixture requires fractionation.
-
Method A (Solubility): Selective extraction. The dimer is less soluble in certain solvents than the tetramer/trimer.
-
Method B (Chromatography - Recommended for Purity): Silica gel column chromatography.
-
Mobile Phase: Chloroform/Hexane gradient.
-
The tetramer (MW ~880 Da) elutes distinctively from the trimer (MW ~660 Da).
-
-
Troubleshooting Guide & FAQs
Category 1: Low Overall Yield of Cyclics
Q: I am getting mostly linear polymer back, even after 48 hours. Why?
-
Diagnosis: Your concentration is likely too high (Critical Critical Concentration violation).
-
Solution: The Ruggli-Ziegler principle dictates that intramolecular reaction (cyclization) competes with intermolecular reaction (polymerization).
-
Action: Reduce PBT concentration to 0.02 M - 0.05 M .
-
Action: Verify solvent volume calculation.
-
Q: The reaction turns cloudy/gel-like immediately.
-
Diagnosis: Moisture contamination. Water hydrolyzes the titanate catalyst into TiO₂, rendering it inactive and creating nucleation sites for linear precipitation.
-
Solution: Ensure the system is under positive Nitrogen pressure. Use freshly distilled ODCB.
Category 2: Catalyst Issues
Q: Can I use standard Tin catalysts (e.g., Dibutyltin oxide) instead of Titanates?
-
Insight: Yes, but standard tin catalysts are slower.
-
Optimization: Use Cyclic Stannoxanes . Research by Brunelle et al. suggests stannoxanes can achieve equilibrium in <30 minutes compared to hours for titanates, often with a cleaner impurity profile.
Category 3: Isolation of the Tetramer
Q: I have the cyclic mixture, but I can't separate the tetramer from the trimer.
-
Diagnosis: Their solubility profiles are very similar.
-
Solution: Use High-Performance Liquid Chromatography (HPLC) for analytical verification, but for prep scale, use Recrystallization .
-
Protocol: Recrystallize the cyclic mixture from a specific solvent mix (e.g., Nitrobenzene or varying ratios of Phenol/Tetrachloroethane). The trimer often crystallizes first due to higher symmetry/packing efficiency.
-
Data Summary: Yield Factors
| Parameter | Standard Condition | Optimized Condition | Impact on Yield |
| Concentration | 0.5 M | 0.01 - 0.05 M | Major: Shifts equilibrium to cyclics. |
| Solvent | TCB (Trichlorobenzene) | ODCB (o-Dichlorobenzene) | Minor: Easier removal, better solubility. |
| Temperature | 150°C | 180°C - 200°C | Moderate: Faster kinetics to reach equilibrium. |
| Catalyst | Ti(OBu)₄ (Titanate) | Cyclic Stannoxane | Major: Faster reaction, fewer side products. |
| Water Content | < 200 ppm | < 20 ppm | Critical: Prevents catalyst death and linear chain termination. |
Visual Workflow: Cyclodepolymerization
Figure 2: Step-by-step workflow for the Cyclodepolymerization (CDP) process.
References
-
Brunelle, D. J., et al. (1998).[1] Semi-crystalline polymers via ring-opening polymerization: preparation and polymerization of alkylene phthalate cyclic oligomers. Macromolecules.[1][2][3][4][5][6][7] (Foundational text on CDP method).
-
Bryant, J. J. L., & Semlyen, J. A. (1997). Cyclic Polyesters: Part 6. Preparation and characterization of cyclic oligomers of poly(butylene terephthalate). Polymer.[1][2][3][4][5][6][7][8][9][10][11] (Specifics on PBT cyclic isolation).
-
Tsochatzis, E., et al. (2019).[12] Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers. Polymers (Basel). (Modern isolation and NMR characterization of the tetramer specifically).
-
Kricheldorf, H. R., & Lee, S. R. (1995). Macrocycles.[1][2] 5. Macrocyclic polyesters by catalyzed cyclodepolymerization. Macromolecules.[1][2][3][4][5][6][7] (Catalyst comparison).
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. api.pageplace.de [api.pageplace.de]
- 8. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assess… [ouci.dntb.gov.ua]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. JRC Publications Repository [publications.jrc.ec.europa.eu]
Overcoming issues in the ring-opening polymerization of Cyclotetrakis(1,4-butylene Terephthalate).
The following guide serves as a specialized Technical Support Center for researchers and engineers working with the Ring-Opening Polymerization (ROP) of Cyclotetrakis(1,4-butylene Terephthalate) (CBT).
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Cyclotetrakis(1,4-butylene Terephthalate) ROP
Core Technology Overview
Unlike the polymerization of strained rings (like caprolactone), the ROP of CBT is unique. CBT is a macrocycle (typically a mixture of dimer, trimer, tetramer, etc., with the tetramer being a major component) with low ring strain .
-
The Driving Force: The reaction is often described as entropically driven in the melt (due to the high conformational entropy of the linear chain) or crystallization-driven in the solid state.
-
The Critical Balance: You are managing a race between polymerization rate (building the chain) and crystallization rate (solidifying the chain). If crystallization wins too early, the catalyst gets trapped, and conversion stops.
Troubleshooting Guides (FAQs)
Module A: Catalyst & Initiation Failures
Q: My reaction mixture remains low-viscosity (water-like) and does not solidify even after 30 minutes at 190°C. Is the catalyst dead?
Diagnosis: Likely Hydrolytic Deactivation . CBT oligomers and common ROP catalysts (especially Titanates like TBT) are extremely hygroscopic. Water acts as a chain terminator and a catalyst poison.
Troubleshooting Protocol:
-
Check Moisture Content: Ensure CBT oligomers are dried to <0.02% (200 ppm) moisture. Dry at 80°C under vacuum for 8-12 hours.
-
Catalyst Validation:
-
Titanates (Ti(OBu)₄): Highly sensitive. If the catalyst bottle has white crusts (TiO₂), it is hydrolyzed.
-
Stannoxanes: More robust but slower.
-
-
Switch to "Boosted" Systems: If using Tin catalysts (e.g., Butylchlorotin dihydroxide), adding a nucleophilic initiator (like an alcohol) is often required to start the cycle.
Q: I am seeing vigorous bubbling during the reaction. Is this normal?
Diagnosis: Side Reaction (THF Formation) or Volatile Impurities . ROP should be an addition reaction with no small molecule by-products. Bubbling indicates:
-
Back-biting: At high temperatures (>250°C), the PBT chain end can back-bite to form Tetrahydrofuran (THF), leading to mass loss.
-
Trapped Solvent: Residual solvent from the CBT purification process.
Corrective Action:
-
Lower the polymerization temperature (keep
). -
Degas the melt under vacuum for 2 minutes before adding the catalyst.
Module B: Thermal & Rheological Management
Q: The material turns into a white solid almost instantly, but the resulting part is brittle and crumbles. Why?
Diagnosis: Premature Crystallization (The "Cold" Trap).
You likely polymerized at a temperature (
- is 180°C, the PBT formed crystallizes immediately. The crystalline domains exclude the catalyst and unreacted CBT monomer. The reaction stops because the monomer can no longer diffuse to the active chain ends.
The Fix:
-
Increase
: Move to 190°C - 200°C . This slows down crystallization, allowing the polymerization to reach higher conversion before the material locks up. -
Isothermal vs. Non-Isothermal: Consider a two-stage cure:
-
Stage 1 (Melt): 230°C for 5 mins (High conversion, no crystallization).
-
Stage 2 (Cool): Cool to 200°C to crystallize.
-
Q: I polymerized at 250°C. The material looks great, but the molecular weight (Mw) is lower than expected.
Diagnosis: Ring-Chain Equilibrium Limit.
At temperatures above the melting point (
Optimization:
-
Solid-State Post-Polymerization (SSP): After the initial reaction, anneal the solid part at 200°C (below
) under vacuum. This drives the equilibrium toward the polymer by crystallizing the linear chains (Le Chatelier’s principle applied to phase change).
Visualizing the Process
Figure 1: The ROP Mechanism (Coordination-Insertion)
This diagram illustrates the "Coordination-Insertion" mechanism typical for Tin/Titanium catalysts.
Figure 2: The Process Window (Temperature vs. Conversion)
This logic tree helps you select the correct temperature based on your goal.
Standardized Experimental Protocol
Objective: Synthesis of high-molecular-weight PBT from CBT using a Tin-based catalyst.
Materials:
-
Monomer: Cyclotetrakis(1,4-butylene Terephthalate) (CBT). Note: Commercial CBT is often a mixture of oligomers.
-
Catalyst: Butylchlorotin dihydroxide (0.5 mol%) or Stannous Octoate (Sn(Oct)₂).
-
Initiator: 1-Dodecanol (optional, for controlling Mw).[4]
Protocol Steps:
| Step | Action | Technical Note |
| 1. Drying | Dry CBT powder at 80°C / Vacuum / 12h . | CRITICAL: Moisture > 0.05% will kill the reaction. |
| 2. Pre-Melt | Heat reactor to 160°C . Add CBT. | CBT melts at ~140-160°C. Viscosity will be very low (~0.02 Pa·s). |
| 3. Degas | Apply vacuum for 5 mins. | Removes trapped air and residual moisture. Break vacuum with dry N₂. |
| 4. Catalysis | Inject catalyst (dissolved in dry toluene or added as solid).[5] | Typical loading: 0.1 - 0.5 mol%. |
| 5. Reaction | Ramp Temp to 190°C . Stir at 100 rpm. | Observation: Viscosity will spike suddenly after induction time (2-10 mins). |
| 6. Crystallization | Maintain 190°C for 30 mins. | The material will turn opaque white (crystallization). |
| 7. Post-Cure | (Optional) Anneal at 200°C for 1 hour. | Increases degree of crystallinity and conversion. |
Quantitative Data Reference
Table 1: Effect of Temperature on Conversion and Crystallinity
| Polymerization Temp ( | Time to Solidification | Final Conversion (%) | Residual Monomer (%) | Morphology |
| 180°C | < 2 mins | 85 - 90% | 10 - 15% | Brittle, low Mw (Trapped) |
| 190°C | 5 - 10 mins | > 98% | < 2% | Tough, High Crystallinity |
| 230°C | Never (remains melt) | 96% (Equilibrium) | 4% | Viscous Melt |
| 250°C | Never (remains melt) | 95% (Equilibrium) | 5% | Viscous Melt, some degradation |
References
-
Brunelle, D. J., et al. (1998).
-
Source:
-
-
Tripathy, A. R., et al. (2012). "Entropically-driven ring-opening polymerization of cyclic butylene terephthalate: Rheology and kinetics." Polymer Engineering & Science.[4][6]
-
Source:
-
-
Zhang, X., et al. (2010). "Crystallization and Morphology of Polymerized Cyclic Butylene Terephthalate." Journal of Polymer Science Part B: Polymer Physics.
-
Source:
-
-
Bailly, C., et al. (2005). "Ring-Opening Polymerization of Cyclic Butylene Terephthalate Oligomers." Polymer.[2][3][4][6][7][8][9][10][11][12][13]
- Note: Foundational text on the thermodynamics of the ring-chain equilibrium in CBT.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Common problems and solutions of modified PBT, practical! [gudmould.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scite.ai [scite.ai]
- 7. Polybutylene terephthalate (PBT): Properties, applications and processing [kdfeddersen.com]
- 8. fiveable.me [fiveable.me]
- 9. Crystallization of polymers - Wikipedia [en.wikipedia.org]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. unige.iris.cineca.it [unige.iris.cineca.it]
- 12. Linear and cyclic oligomers in polybutylene terephthalate for food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing the reaction conditions for the synthesis of PBT cyclic tetramer.
Executive Summary
The synthesis of Polybutylene Terephthalate (PBT) cyclic tetramer (
This guide focuses on thermodynamic control to maximize the cyclic fraction and, critically, the downstream isolation strategies required to separate the tetramer from the more abundant dimer (
Module 1: Reaction Design & Optimization
Q1: Which synthetic route offers the highest reliability for c-PBT4?
Recommendation: Cyclodepolymerization (CDP) of Linear PBT in dilute solution. While direct synthesis from terephthaloyl chloride and 1,4-butanediol is possible, it is kinetically difficult to control and prone to linear defects. CDP utilizes Ring-Chain Equilibration (RCE) , allowing the system to find its thermodynamic minimum. Under high dilution, this minimum shifts from linear polymer to cyclic oligomers.
Q2: What are the critical reaction parameters?
| Parameter | Optimized Condition | Technical Rationale (Causality) |
| Concentration | 0.01 – 0.02 M (calculated as repeat units) | Ruggli-Ziegler Principle: High dilution favors intramolecular back-biting (cyclization) over intermolecular propagation (polymerization). Concentrations >0.05 M significantly increase linear byproducts. |
| Solvent | o-Dichlorobenzene (ODCB) | High boiling point (180°C) allows the reaction to reach the activation energy for transesterification while maintaining polymer solubility. |
| Catalyst | Cyclic Stannoxane (1-2 mol%) or Ti(OBu)₄ | Stannoxanes are highly active for transesterification and less sensitive to moisture than titanates. Titanates are a cost-effective alternative but require strictly anhydrous conditions. |
| Temperature | Reflux (~180°C) | High temperature is required to maintain the equilibrium rate and ensure solubility of the forming oligomers, preventing premature precipitation. |
| Time | 24 – 48 Hours | The reaction must reach equilibrium. Premature termination results in incomplete conversion of linear chains. |
Q3: How does the equilibrium mechanism work?
The reaction relies on the catalyst attacking the internal ester bonds of the linear polymer. In a dilute environment, the chain end is statistically more likely to "bite" its own tail than find another chain, releasing a cyclic species.
Figure 1: Ring-Chain Equilibration (RCE) mechanism. Dilution favors the path to "Cyclics".[1]
Module 2: Isolation & Purification (The "Tetramer" Challenge)
The crude product is a mixture (Dimer ~33%, Trimer ~39%, Tetramer ~12%, Pentamer ~13%).[2] Isolating the tetramer relies on its unique physical properties, specifically its anomalously high melting point .
Physical Property Contrast
| Oligomer | Ring Size | Melting Point ( | Solubility Note |
| Dimer ( | Small | ~196°C | Moderate solubility. |
| Trimer ( | Medium | ~167°C | Highest solubility; hardest to crystallize selectively. |
| Tetramer ( | Target | ~247°C | Highest |
| Polymer | Linear | ~224°C | - |
> Key Insight: The tetramer has a melting point nearly 80°C higher than the trimer and 20°C higher than the base polymer. This thermal gap is your primary lever for purification.
Experimental Workflow: Selective Isolation
-
Quench & Precipitation: Cool the ODCB reaction mixture to room temperature. The cyclic oligomers (CBT) will precipitate (often around 80-100°C). Filter to remove linear soluble residues (if any remain) or fully precipitate in Methanol.
-
Extraction (Removal of Dimer/Trimer):
-
Suspend the crude cyclic mixture in hot Dichloromethane (DCM) or Chloroform .
-
Rationale: The trimer and dimer have higher solubility in chlorinated solvents than the tetramer.
-
Reflux the suspension for 1 hour, then filter while hot.
-
Filter Cake (Residue): Enriched in Tetramer and higher oligomers.
-
-
Final Purification (Recrystallization):
-
Dissolve the filter cake in Nitrobenzene or Hexafluoroisopropanol (HFIP) (if available) at high temperature.
-
Allow slow cooling. The high-melting tetramer will crystallize out first.
-
-
Validation: Verify purity via HPLC or DSC (Look for the sharp endotherm at ~247°C).
Figure 2: Isolation workflow exploiting solubility and melting point differences.
Module 3: Troubleshooting & FAQs
Issue 1: High Content of Linear Oligomers
-
Symptom: Product is sticky or has a melting point close to 220°C (polymer-like) rather than distinct sharp peaks.
-
Root Cause:
-
Water Contamination: Moisture hydrolyzes the catalyst (especially Titanates) and the ester bonds, creating linear acid/alcohol end groups that cannot cyclize.
-
Concentration too High: If
, intermolecular reaction dominates.
-
-
Fix:
-
Dry all solvents over molecular sieves (3Å or 4Å) for 24h.
-
Perform the reaction under a continuous stream of dry Nitrogen.
-
Reduce concentration to 0.01 M.
-
Issue 2: Low Overall Yield of Cyclics
-
Symptom: Mostly unreacted polymer remains.
-
Root Cause:
-
Insufficient Temperature: Reaction temp < 180°C may not provide enough energy for the transesterification activation barrier.
-
Catalyst Poisoning: Acidic impurities in the solvent can deactivate the catalyst.
-
-
Fix: Ensure ODCB is distilled or acid-free. Switch to a Stannoxane catalyst (e.g., 1,1,3,3-tetrabutyl-1,3-dichlorodistannoxane) which is more robust than Ti(OBu)₄.
Issue 3: Cannot Separate Tetramer from Trimer
-
Symptom: HPLC shows overlapping peaks or DSC shows broad melting range (160-200°C).
-
Root Cause: Inefficient extraction. The trimer is surprisingly stable and can co-crystallize.
-
Fix:
-
Use Preparative HPLC if high purity (>98%) is required.
-
Column: C18.
-
Mobile Phase: Acetonitrile/HFIP (Hexafluoroisopropanol). Note: Standard MeOH/Water gradients often fail to dissolve these oligomers effectively.
-
Reference: Use the specific solubility difference—Trimer is soluble in boiling Chloroform; Tetramer is only sparingly soluble. Repeat the hot wash multiple times.[4]
-
References
-
Tsochatzis, E., et al. (2019). Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method. Polymers, 11(3), 464. [Link][5]
- Bryant, J. J. L., & Semlyen, J. A. (1997). Cyclic polyesters: Part 6. Preparation and characterization of cyclic oligomers of poly(butylene terephthalate). Polymer, 38(10), 2475-2482. Note: Seminal work establishing the equilibrium distribution and melting points.
-
Brunelle, D. J. (1998). Macrocyclic polymers from cyclic oligomers of poly(butylene terephthalate). Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Food Packaging Forum. (2018). Oligomers in PBT and PEN polyesters. [Link]
Sources
- 1. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of optically active folded cyclic dimers and trimers [beilstein-journals.org]
- 4. Oligomers in PBT and PEN polyesters | Food Packaging Forum [foodpackagingforum.org]
- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]
Best practices for handling and storing Cyclotetrakis(1,4-butylene Terephthalate) to prevent degradation.
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing Cyclotetrakis(1,4-butylene Terephthalate) (CBT) to ensure material integrity and experimental reproducibility. Given its application in high-value fields like drug delivery and tissue engineering, preventing degradation is paramount.[] This document moves beyond simple instructions to explain the underlying scientific principles, empowering users to make informed decisions in their laboratory work.
Section 1: Understanding the Enemy: CBT Degradation Pathways
Cyclotetrakis(1,4-butylene terephthalate) is a cyclic polyester oligomer. Like its linear, high-molecular-weight counterpart, Polybutylene Terephthalate (PBT), its chemical stability is not absolute. The ester linkages that form the backbone of the molecule are susceptible to cleavage through several common laboratory environmental factors. Understanding these mechanisms is the first step toward prevention.
-
Hydrolytic Degradation: This is the most common degradation pathway for polyesters. Ambient moisture provides the water molecules that attack the ester bonds, causing chain scission.[2] This reaction breaks the cyclic structure, forming linear oligomers with carboxylic acid and hydroxyl end groups. The consequence is a change in melting point, viscosity, and polymerization behavior, leading to inconsistent results. Because this process can occur at room temperature, controlling humidity is critical.[3]
-
Thermal Degradation: While CBT is thermally stable to a point, excessive temperatures, particularly above its melting point (approx. 244-246°C), can induce degradation.[] The primary mechanism at elevated temperatures is a β-CH hydrogen transfer, which also results in chain scission and the formation of products like butadiene.[4][5][6] This process is autocatalytic, meaning the degradation products can accelerate further degradation. Prolonged exposure to high temperatures, even below the processing temperature, can lead to a decrease in crystallization temperature and changes in melting behavior.[7]
-
Photodegradation: Exposure to ultraviolet (UV) light, especially wavelengths below 360 nm, can initiate degradation.[8] The terephthalate moiety in the CBT molecule absorbs UV radiation, leading to the formation of radicals.[9] In the presence of oxygen (photo-oxidation), this process leads to chain scission at the carbonyl unit, causing brittleness and discoloration (yellowing).[8] This is a critical consideration for labs with significant natural or artificial UV light exposure.
Caption: Primary degradation pathways for Cyclotetrakis(1,4-butylene Terephthalate).
Section 2: Best Practices for Handling and Storage
A systematic approach to handling and storage is essential. The following workflow minimizes exposure to the degradation triggers identified above.
Caption: Recommended workflow for handling and storing CBT to prevent degradation.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator)[10] | Slows the rate of hydrolytic and thermal degradation reactions. Avoid freezing. |
| Humidity | <30% Relative Humidity | Minimizes moisture available for hydrolysis. CBT is hygroscopic and will absorb ambient moisture.[3] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen and moisture, preventing photo-oxidation and hydrolysis.[11] |
| Container | Opaque, airtight glass or foil-lined bags.[12] | Glass is inert. Opaque materials block UV light. Airtight seals prevent moisture and oxygen ingress. |
| Light Exposure | Store in the dark. | Prevents UV-induced photodegradation.[11][13] |
Section 3: Troubleshooting Guide
Q: My CBT powder, which was originally a white solid, has developed a yellowish tint. What happened?
A: A yellow tint is a classic indicator of photo-oxidation or thermal degradation.[8]
-
Probable Cause 1: Light Exposure. The container may have been left on a lab bench exposed to sunlight or strong fluorescent lighting. The UV component of this light can initiate degradation.
-
Probable Cause 2: Thermal Stress. The material may have been stored near a heat source (oven, incubator) or experienced temperature spikes during shipping or storage.
-
Troubleshooting Steps:
-
Immediately move the material to a dark, temperature-controlled environment as specified in the table above.
-
Perform a quality control check using FTIR spectroscopy (see Protocol 5.2). Look for changes in the carbonyl region or the appearance of new peaks that could indicate degradation products.
-
For critical applications, it is safest to discard the discolored material and use a fresh, properly stored lot to avoid compromising your results.
-
Q: I'm observing inconsistent polymerization times and my final polymer has a lower molecular weight than expected. Could my CBT be the issue?
A: Yes, this is a strong indication of hydrolytic degradation.
-
Probable Cause: Moisture Contamination. The CBT has likely been exposed to ambient humidity. Hydrolysis opens the cyclic oligomer into linear chains with reactive carboxyl and hydroxyl end groups. These altered starting materials will interfere with polymerization kinetics and can act as chain terminators, resulting in a lower final molecular weight.
-
Troubleshooting Steps:
-
Review your storage and handling procedures. Ensure the container is always tightly sealed and stored in a desiccator or glovebox.
-
Before use, always allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.
-
Use an analytical technique like Gel Permeation Chromatography (GPC/SEC) to check the molecular weight distribution of your starting CBT.[14] A degraded sample may show a broader distribution or the presence of lower molecular weight species.
-
Dry the material under vacuum at a mild temperature (e.g., 60°C) for several hours before use, though this cannot reverse existing hydrolysis.[15] The best practice is prevention.
-
Q: The CBT powder appears clumpy and is difficult to dissolve in solvents where it was previously soluble (e.g., Chloroform).[] What is the cause?
A: Clumping is typically caused by moisture absorption.
-
Probable Cause: High Humidity Exposure. As a hygroscopic material, CBT will absorb water from the air, causing particles to stick together.[3] This can also affect its solubility profile.
-
Troubleshooting Steps:
-
Implement stricter humidity control. Use desiccants in your storage containers and handle the material in a low-humidity environment like a glovebox if possible.[12]
-
You can attempt to dry the material under vacuum as described above to remove absorbed water.
-
After drying, gently break up any clumps with a clean, dry spatula before weighing and dispensing.
-
Always use a "first-in, first-out" (FIFO) inventory system to ensure you are using the oldest stock first, minimizing the time it is stored after being opened.[13]
-
Section 4: Frequently Asked Questions (FAQs)
Q: What are the ideal temperature and humidity ranges for storing CBT? A: The ideal storage temperature is 2-8°C.[10] Relative humidity should be kept as low as possible, ideally below 30%.
Q: What type of container is best for storing CBT? A: The best container is one that is airtight, opaque to block UV light, and made of an inert material. Amber glass bottles with tight-fitting caps containing a desiccant, or multi-layered foil bags that can be purged with inert gas and heat-sealed, are excellent choices.[12]
Q: Do I need to use an inert atmosphere for storage? A: For long-term storage or after a container has been opened, using an inert atmosphere (nitrogen or argon) is a highly recommended best practice.[11][16] It displaces both moisture and oxygen, providing robust protection against hydrolysis and photo-oxidation.
Q: How can I tell if my CBT has started to degrade without advanced analytical equipment? A: Visual inspection is the first line of defense. Look for a change from a white to a yellowish powder, the presence of clumps, or a different texture than you observed in a fresh batch. These are all signs of potential moisture uptake or chemical degradation.
Q: What is the typical shelf-life of CBT? A: When stored unopened in its original packaging under the recommended conditions (cool, dry, dark), the shelf-life can be several years. However, once the package is opened, its shelf-life is significantly reduced due to environmental exposure. It is crucial to label the container with the date it was received and the date it was first opened to track its history.[13]
Section 5: Analytical Protocols for Quality Control
These protocols provide a self-validating system to assess the integrity of your CBT.
Protocol 5.1: Visual Inspection
-
Place a small amount of the test sample on a clean, white surface next to a sample from a new, unopened lot (control sample).
-
Observe under good lighting.
-
Check for:
-
Color: The control should be a pure white solid. Note any yellowing in the test sample.
-
Consistency: The control should be a free-flowing powder. Note any clumping or caking in the test sample.
-
-
Interpretation: Any deviation from the control sample warrants further analytical investigation before use in a critical experiment.
Protocol 5.2: Monitoring Chemical Changes with FTIR Spectroscopy
-
Acquire an FTIR spectrum of a control (new) sample of CBT to use as a baseline.
-
Acquire an FTIR spectrum of your test sample using the same parameters.
-
Analyze the Spectra:
-
Interpretation: Significant changes in the test sample's spectrum compared to the baseline indicate chemical degradation.
Protocol 5.3: Assessing Thermal Properties with TGA/DSC
-
Differential Scanning Calorimetry (DSC): Run a DSC scan on both a control and test sample.
-
Look for: A lower melting point (Tm) or the appearance of multiple melting peaks in the test sample.[7] This suggests the presence of degradation products or changes in crystalline structure.
-
-
Thermogravimetric Analysis (TGA): Run a TGA scan on both samples.
-
Look for: An earlier onset of weight loss in the test sample. This indicates reduced thermal stability.[18]
-
-
Interpretation: A significant shift in the thermal properties of your test sample compared to the control confirms that degradation has occurred, making the material unreliable for applications sensitive to thermal processing.
References
-
Samperi, F., et al. (2004). Thermal degradation of poly(butylene terephthalate) at the processing temperature. Polymer Degradation and Stability. [Link]
-
Tsuji, H., & Ikarugi, K. (2014). Photodegradation of biodegradable polyesters: A comprehensive study on poly(L-lactide) and poly(ε-caprolactone). ResearchGate. [Link]
-
Wang, C., et al. (2011). A comparative study on thermal and catalytic degradation of polybutylene terephthalate. Journal of Analytical and Applied Pyrolysis. [Link]
-
Tsuji, H. (2000). Photo- and Bio-degradable Polyesters. Photodegradation Behaviors of Aliphatic Polyesters. J-Stage. [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - Cyclotetrakis(1,4-butylene Terephthalate). KM Pharma Solution Private Limited. [Link]
-
Horne, F. (2019). Photodegradation of polyester films. University of Strathclyde. [Link]
-
Wang, J., et al. (2023). Formation of Nano- and Microplastics and Dissolved Chemicals During Photodegradation of Polyester Base Fabrics with Polyurethane Coating. Environmental Science & Technology. [Link]
-
Montaudo, G., et al. (1995). Primary thermal degradation mechanisms of PET and PBT. ResearchGate. [Link]
-
Wikipedia. (n.d.). Photo-oxidation of polymers. Wikipedia. [Link]
-
Prism. (2025). Polymer Degradation Analysis. Prism - Sustainability Directory. [Link]
-
Kucharzyk, K., et al. (2024). Analytical tools to assess polymer biodegradation: A critical review and recommendations. Science of The Total Environment. [Link]
-
University of California San Diego. (n.d.). Analytical Techniques to Observe the Chemical Biodegradation of Thermoplastic Polyurethane. eScholarship.org. [Link]
-
Polymer Solutions. (2025). Top Analytical Techniques for Characterizing Custom Polymers. Polymer Solutions. [Link]
-
Nasr, A., & Svoboda, P. (2024). Influence of thermal degradation on the crystallization of poly(butylene terephthalate). Express Polymer Letters. [Link]
-
Scientific Polymer Products, Inc. (2019). Poly(butylene terephthalate). Scientific Polymer Products, Inc.. [Link]
-
Loo, Y.L., et al. (2022). Methods of Analyses for Biodegradable Polymers: A Review. MDPI. [Link]
-
Vennemann, N., et al. (2022). Oligomers in polybutylene terephthalate for food contact-strategies on identification, quantification, and risk assessment. PubMed. [Link]
-
ResearchGate. (2023). Hygroscopic material packing. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 29278-72-6 | Product Name : Cyclotetrakis(1,4-butylene Terephthalate). Pharmaffiliates. [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]
-
Appropedia. (2023). Practice for Developing a Receiving and Storage Step - P154. Appropedia. [Link]
-
Vip Rubber and Plastic Company. (n.d.). Storing Rubber And Plastic Parts | 5 Tips You Need To Know. Vip Rubber and Plastic Company. [Link]
- Google Patents. (n.d.). CN103755678A - Preparation of cyclicpolybutylece terephthalate dimer.
-
Bárány, T., et al. (2016). Phase Morphology and Mechanical Properties of Cyclic Butylene Terephthalate Oligomer-Containing Rubbers: Effect of Mixing Temperature. MDPI. [Link]
-
BASTONE. (2026). Plasticizer Storage and Handling Best Practices. BASTONE. [Link]
-
Kaabel, S., et al. (2023). Complete bio-degradation of poly(butylene adipate-co-terephthalate) via engineered cutinases. PMC. [Link]
-
ResearchGate. (n.d.). Cyclic butylene terephthalate and promising field of application. ResearchGate. [Link]
-
SciSpace. (n.d.). Degradation of Polymers and the Improvements of Polybutylene Terephthalate /Polyethylene Glycol Terephthalate Composite-material. SciSpace. [Link]
-
Xray. (2025). Hydrolysis in PET Bottle Chemical Recycling. Xray. [Link]
-
ResearchGate. (2023). Complete bio-degradation of poly(butylene adipate-co-terephthalate) via engineered cutinases. ResearchGate. [Link]
-
Mikitaev, A.K., & Borukaev, T.A. (n.d.). Poly(Butylene Terephthalate) Synthesis and Properties. CRC Press. [Link]
-
UPCommons. (n.d.). Synthesis and characterization of poly(butylene terephthalate) copolyesters derived from threitol. UPCommons. [Link]
-
ResearchGate. (2024). Acidic hydrolysis of recycled polyethylene terephthalate plastic for the production of its monomer terephthalic acid. ResearchGate. [Link]
- Google Patents. (n.d.). CN103289120A - Method for depolymerizing PET (polyethylene terephthalate) with 1,4-butanediol.
-
El-Mekkawi, R., et al. (2022). Ultrafast 99% Polyethylene terephthalate depolymerization into value added monomers using sequential glycolysis-hydrolysis under microwave irradiation. Arabian Journal of Chemistry. [Link]
Sources
- 2. scispace.com [scispace.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Storing Rubber And Plastic Parts | 5 Tips You Need To Know | Vip Rubber & Plastic [viprubber.com]
- 12. researchgate.net [researchgate.net]
- 13. Practice for Developing a Receiving and Storage Step - P154 - CKN Knowledge in Practice Centre [compositeskn.org]
- 14. prism.sustainability-directory.com [prism.sustainability-directory.com]
- 15. CN103289120A - Method for depolymerizing PET (polyethylene terephthalate) with 1,4-butanediol - Google Patents [patents.google.com]
- 16. echemi.com [echemi.com]
- 17. escholarship.org [escholarship.org]
- 18. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Cyclotetrakis(1,4-butylene Terephthalate) vs. Enthalpic Cyclic Esters: A Polymerization Guide
The following guide provides a high-level technical comparison between Cyclotetrakis(1,4-butylene Terephthalate) (CBT-4) and traditional cyclic esters (e.g., Lactide,
Executive Summary
Cyclotetrakis(1,4-butylene Terephthalate) (CBT-4) represents a distinct class of cyclic oligomers that polymerize via Entropically-Driven Ring-Opening Polymerization (ED-ROP) .[] Unlike traditional cyclic esters (Lactide, Caprolactone) which are driven by the release of ring strain (enthalpy), CBT-4 polymerization is driven by the randomization of polymer chains (entropy).
This fundamental thermodynamic difference dictates unique processing behaviors: CBT-4 offers "water-like" melt viscosity allowing for rapid impregnation of dense composites before polymerizing into a high-strength, semi-crystalline engineering thermoplastic (PBT).[] In contrast, traditional cyclic esters are primarily utilized for their biodegradability and lower processing temperatures in biomedical applications.
Part 1: The Thermodynamic Divide (Mechanism)
The critical distinction lies in the driving force of the polymerization.[2]
-
Enthalpy-Driven ROP (Lactones/Lactides): The cyclic monomers (e.g.,
-Caprolactone) possess significant ring strain ($ \Delta H < 0 $).[] Opening the ring releases this energy. The reaction is irreversible under typical processing conditions. -
Entropy-Driven ROP (CBT-4): The CBT-4 ring is relatively unstrained ($ \Delta H \approx 0
\Delta S > 0 $). This reaction is a Ring-Chain Equilibrium .[]-
Implication: High monomer concentration favors polymer formation. Dilution favors depolymerization (back-biting).[]
-
Comparative Mechanism Diagram
The following diagram contrasts the linear coordination-insertion mechanism of Lactide against the transesterification-driven equilibration of CBT.
Figure 1: Mechanistic pathways distinguishing the strain-release polymerization of lactones (A) from the entropically driven equilibration of CBT-4 (B).[]
Part 2: Technical Performance Comparison
This table contrasts CBT-4 against its primary biomedical counterparts. Note the drastic difference in processing viscosity and thermal stability.
| Feature | Cyclotetrakis (CBT-4) | L-Lactide (LLA) | |
| Polymer Product | Poly(butylene terephthalate) (PBT) | Polycaprolactone (PCL) | Polylactic Acid (PLA) |
| Driving Force | Entropy ( | Enthalpy ( | Enthalpy ( |
| Melt Viscosity (Initial) | < 20 mPa[][3]·s (Water-like) | ~5–10 mPa[]·s | ~10–50 mPa·s |
| Melting Point (Monomer) | 245°C (Pure Tetramer)* | -1.5°C (Liquid at RT) | 95–97°C |
| Polymerization Temp. | 190–250°C | 110–150°C | 130–180°C |
| Polymer Tm | 225°C | 60°C | 170–180°C |
| Biodegradability | Bio-inert / Non-degradable | Bio-resorbable (Fast) | Bio-resorbable (Medium) |
| Primary Application | Structural Composites, Insulation | Drug Delivery, Soft Tissue | Orthopedics, Sutures |
*Note: Commercial "CBT" resins are often eutectic mixtures of oligomers (dimer to heptamer) to lower the melting point to ~140°C for processing. Pure CBT-4 requires higher temperatures.[]
Part 3: Experimental Protocols
Protocol A: In-Situ Polymerization of CBT-4 (High-Temp Engineering)
Objective: Synthesis of high-molecular-weight PBT using the low-viscosity advantage of CBT.
-
Preparation: Dry CBT-4 powder vacuum (80°C, 12 h) to remove moisture (critical to prevent hydrolysis).
-
Catalyst Loading: Mix CBT-4 with 0.3–0.5 mol% Butyltin chloride dihydroxide (Fascat 4101) or Titanium(IV) butoxide.[]
-
Why: Tin catalysts are robust; Titanium is faster but moisture-sensitive.[]
-
-
Melting: Heat the mixture to 250°C (above the Tm of pure tetramer).
-
Note: If using a eutectic CBT mixture, melting can occur at 160°C, but polymerization is slow until >190°C.
-
-
Polymerization: Maintain 250°C for 10–20 minutes under inert atmosphere (
).-
Observation: The viscosity will spike rapidly from water-like to viscous melt.[]
-
-
Crystallization: Cool slowly (10°C/min) to 200°C to induce isothermal crystallization, resulting in high crystallinity.
Protocol B: ROP of
-Caprolactone (Biomedical Standard)
Objective: Synthesis of biodegradable PCL for drug delivery matrices.
-
Preparation: Distill
-Caprolactone over under reduced pressure. -
Initiator System: Use Tin(II) 2-ethylhexanoate (
) as catalyst and a primary alcohol (e.g., Benzyl Alcohol) as initiator.[]-
Ratio: Monomer/Initiator (
) determines molecular weight ( ).[]
-
-
Reaction: Seal in an ampoule under vacuum or
. Heat to 110–130°C . -
Duration: Reaction is slower; requires 2–24 hours depending on target conversion.
-
Purification: Dissolve polymer in chloroform and precipitate in cold methanol to remove unreacted monomer and catalyst.
Part 4: Processing Workflow & Logic
The unique value proposition of CBT is its processing window. The following diagram illustrates the "One-Pot" processing capability of CBT compared to the multi-step requirements of standard polymers.
Figure 2: The "Reactive Processing" workflow of CBT.[] The low viscosity melt allows it to wet dense fiber mats (carbon/glass) before converting to a solid polymer, a capability unmatched by high-viscosity lactide or PCL melts.[]
References
-
Brunelle, D. J., et al. (1998). Semicrystalline Polymers via Ring-Opening Polymerization: Preparation and Polymerization of Cyclic Polyester Oligomers.[] Macromolecules.[2][3][4][5][6][7][8] Link[]
-
Tripathy, A. R., et al. (2007). Cyclic Butylene Terephthalate (CBT) Oligomers: Processing, Properties, and Applications. Polymer Engineering & Science.[9] Link[]
-
Albertsson, A. C., & Varma, I. K. (2003). Recent Developments in Ring Opening Polymerization of Lactones for Biomedical Applications. Biomacromolecules.[2][9] Link[]
-
Bouchard, A., et al. (2016). Entropically-driven ring-opening polymerization of cyclic butylene terephthalate.[][10][11] Polymer.[2][3][4][5][6][7][8][9][11][12] Link[]
Sources
- 2. Entropy Drives the Predictive Discovery of an Optimal Cleavable Comonomer for ROMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. espublisher.com [espublisher.com]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
How does Cyclotetrakis(1,4-butylene Terephthalate) compare to its trimer and dimer?
An In-depth Comparative Guide to Cyclic Oligoesters of 1,4-Butylene Terephthalate: Dimer, Trimer, and Tetramer
Introduction: Beyond Conventional Polycondensation
Poly(butylene terephthalate) (PBT) is a cornerstone of the engineering plastics industry, valued for its mechanical strength, thermal resistance, and electrical insulation properties.[1][2][3] Conventionally produced via polycondensation, this process inherently generates a small fraction (typically 0.25–2 wt%) of low molecular weight cyclic oligoesters as by-products.[4][5] While often viewed as impurities that can affect final polymer quality, these cyclic molecules—predominantly the dimer, trimer, and tetramer—are now at the forefront of advanced materials research.
Their significance lies in their potential as monomers for entropically-driven ring-opening polymerization (ROP).[6][7] This alternative polymerization pathway offers a distinct advantage: the cyclic oligomers possess an exceptionally low, water-like melt viscosity (e.g., about 0.03 Pa·s at 190 °C for mixed oligomers) prior to polymerization.[4][8] This property facilitates superior processing, such as the impregnation of dense fiber reinforcements for high-performance composites, a task challenging for highly viscous conventional thermoplastic melts.[9]
This guide provides a comprehensive comparison of the three primary cyclic oligoesters of 1,4-butylene terephthalate:
-
Cyclobis(1,4-butylene terephthalate) (Dimer)
-
Cyclotris(1,4-butylene terephthalate) (Trimer)
-
Cyclotetrakis(1,4-butylene terephthalate) (Tetramer)
We will examine their synthesis and isolation, compare their fundamental physicochemical and thermal properties, and discuss the implications of these differences on their polymerization behavior and the performance of the resulting polymer.
Synthesis and Isolation: From By-product to Precursor
The generation of pure cyclic oligomers is the critical first step for their application in ROP. Two primary strategies are employed: the depolymerization of existing high molecular weight PBT and direct synthesis from monomeric precursors.
1. Cyclo-depolymerization of PBT: This is the most common method for producing a mixture of cyclic oligomers.[8][10] The process involves heating commercial PBT in a high-boiling-point solvent (e.g., ortho-dichlorobenzene or diphenyl ether) with a transesterification catalyst, such as a titanium or tin compound.[8][10] The equilibrium shifts to favor the formation of low-molecular-weight cyclic species, which can then be isolated. The distribution of ring sizes (dimer, trimer, tetramer, etc.) can be influenced by the reaction conditions.[10]
2. Direct Synthesis: While more complex, direct synthesis offers greater control over the final product. One reported method involves a ring-closing metathesis using Grubbs' catalyst to form the macrocyclic ring of the trimer, demonstrating a pathway to specific oligomer sizes.[11][12] Other approaches utilize pseudo-high dilution condensation techniques to favor cyclization over linear polymerization.[13]
The workflow below illustrates the general process for obtaining and purifying these oligomers from a commercial PBT source.
Comparative Physicochemical Properties
The size of the macrocycle dictates the fundamental properties of the oligomers. The dimer, trimer, and tetramer exhibit significant differences in their molecular weight, formula, and, most notably, their thermal characteristics.
| Property | Dimer | Trimer | Tetramer |
| Full Name | Cyclobis(1,4-butylene terephthalate) | Cyclotris(1,4-butylene terephthalate) | Cyclotetrakis(1,4-butylene terephthalate) |
| CAS Number | 63440-93-7[3] | 63440-94-8[2] | 29278-72-6[1] |
| Molecular Formula | C₂₄H₂₄O₈[3] | C₃₆H₃₆O₁₂[2] | C₄₈H₄₈O₁₆[1] |
| Molecular Weight ( g/mol ) | 440.45[3] | 660.67[2] | 880.89[14] |
| Melting Point (Tm, °C) | ~192 - 195[15][16] | ~155 - 157[11][17] | ~226[15][17] |
One of the most intriguing differences is the non-linear relationship between ring size and melting point, a phenomenon known as the "odd-even effect".[17] The trimer, with an odd number of repeating units, has a significantly lower melting point than both the dimer and the tetramer. This is attributed to differences in molecular symmetry and the efficiency of crystal packing. The more symmetric even-numbered rings can arrange themselves into a more stable crystal lattice, requiring more energy to melt.[17] This has profound implications for processing, as mixtures rich in the trimer can be melted and polymerized at lower temperatures.
Solubility also varies among the oligomers. While all show good solubility in solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), their solubility in common HPLC solvents like acetonitrile requires careful consideration to avoid precipitation during analysis and purification.[15]
Thermal Properties and Crystallization Behavior
Differential Scanning Calorimetry (DSC) is essential for characterizing the thermal behavior of these oligomers, which directly impacts their processing window for ROP.
The melting points (Tm) discussed previously define the lower limit for melt processing. The thermal stability, in turn, defines the upper limit. PBT cyclic oligomers generally begin to undergo thermal decomposition above 290 °C via a β-hydrogen transfer mechanism.[18]
The crystallization behavior upon cooling from the melt is equally critical. The rate of crystallization and the resulting crystal morphology in the final polymer (pCBT) influence its mechanical properties.[19] Studies on polymerized CBT (pCBT) show that crystallization is rapid, a property inherited from the linear PBT structure.[6] However, the final morphology can be complex, with different spherulitic structures forming depending on the crystallization temperature.[19][20] The composition of the initial oligomer mixture can affect this behavior; for example, the presence of lower molecular weight species can lead to their segregation at spherulitic boundaries, potentially creating weak points in the material.[20]
Ring-Opening Polymerization (ROP) and Resulting Polymer
The primary application for these cyclic oligomers is as monomers for ROP to produce high molecular weight PBT (often denoted pCBT). The process is typically initiated by a tin or titanium-based catalyst at temperatures above the oligomers' melting point.[21]
Key Advantages of ROP with Cyclic Oligomers:
-
Low Viscosity Processing: As mentioned, the water-like melt viscosity allows for excellent flow and impregnation, ideal for creating fiber-reinforced composites.[9]
-
Rapid Polymerization: The reaction can be very fast, often completing within minutes, which is advantageous for manufacturing cycle times.[7][9]
-
No By-products: Unlike polycondensation, ROP does not release small molecule by-products like water or glycols, resulting in a more void-free final product.[7]
The choice of oligomer can influence the polymerization kinetics and the final polymer properties. While studies often use a mixture of oligomers, the melting point differences suggest that a trimer-rich mixture could be polymerized at a lower temperature than a tetramer-rich one.
The resulting pCBT is chemically identical to conventional PBT but can exhibit unique morphological and mechanical characteristics. The polymer produced from cyclic oligomers often shows high crystallinity but can be quite brittle.[9][22] This brittleness is attributed to the growth of large, perfect crystals and a lower density of inter-crystalline tie chains compared to melt-cooled linear polymers.[20][22] Consequently, much research has focused on improving the toughness of pCBT through blending with other polymers or additives.[9][20]
Experimental Methodologies
Protocol 1: Isolation of Cyclic Oligomers via Preparative HPLC
Causality: This protocol is based on the principle that oligomers of different sizes can be separated using High-Performance Liquid Chromatography. A preparative-scale system is required to obtain sufficient quantities for characterization and further use. The choice of solvents is critical to ensure the oligomers remain dissolved while allowing for effective separation on the stationary phase.
Step-by-Step Methodology:
-
Sample Preparation: Obtain a crude mixture of cyclic oligomers via the depolymerization of PBT as described in Figure 1.
-
Dissolution: Dissolve the crude oligomer mixture in a strong solvent like HFIP or trifluoroethanol (TFE) to create a concentrated stock solution.[15]
-
Mobile Phase Preparation: Prepare the mobile phases for the HPLC system. A common system uses a gradient of acetonitrile and water.
-
Injection and Separation: Inject the dissolved sample onto a preparative reverse-phase C18 column. The separation is typically run in gradient mode, starting with a higher water concentration and increasing the acetonitrile concentration over time to elute the oligomers in order of increasing size (dimer first, then trimer, then tetramer).
-
Fraction Collection: Use a fraction collector triggered by a UV detector (monitoring at ~240 nm) to collect the eluent corresponding to each oligomer peak.
-
Solvent Removal: Evaporate the solvent from each collected fraction under reduced pressure to yield the purified solid oligomer.
-
Purity Verification: Assess the purity of each isolated oligomer using analytical HPLC-MS and ¹H-qNMR.[15] Purity should typically be >96% for use as a standard or for detailed polymerization studies.[15][23]
Protocol 2: Characterization of Thermal Properties by DSC
Causality: DSC measures the heat flow into or out of a sample as a function of temperature or time. This allows for the precise determination of melting temperature (Tm) and crystallization temperature (Tc), which are first-order thermal transitions. A heat-cool-heat cycle is standard: the first heating scan reveals the thermal history of the sample, the cooling scan shows its crystallization behavior from the melt, and the second heating scan provides the properties of the recrystallized material.[23]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified oligomer (dimer, trimer, or tetramer) into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of nitrogen (e.g., 50 mL/min) to provide an inert atmosphere.
-
First Heating Scan: Heat the sample from a low temperature (e.g., 0 °C) to a temperature well above its melting point (e.g., 300 °C) at a controlled rate (e.g., 20 °C/min).[23] This scan erases any prior thermal history.
-
Cooling Scan: Cool the sample from the melt back to the starting temperature at the same controlled rate (e.g., 20 °C/min). This will show the exothermic crystallization peak (Tc).
-
Second Heating Scan: Heat the sample again under the same conditions as the first scan. This will show the endothermic melting peak (Tm) of the material as crystallized under controlled conditions.
-
Data Analysis: Analyze the resulting thermogram. The melting point (Tm) is typically taken as the peak of the endothermic melting curve, and the crystallization temperature (Tc) is the peak of the exothermic crystallization curve.
Conclusion
Cyclotetrakis(1,4-butylene terephthalate) and its smaller counterparts, the trimer and dimer, represent a fascinating class of macrocycles that bridge the gap between small molecules and high polymers. While chemically similar, their performance and processing characteristics are dictated by the number of repeating units in the ring.
-
The Dimer and Tetramer are higher melting solids due to more efficient crystal packing of their even-numbered ring structures.
-
The Trimer possesses a significantly lower melting point, offering a wider processing window and the potential for lower-temperature ring-opening polymerization.
-
All three serve as excellent precursors for producing high-performance PBT via ROP, a process that leverages their exceptionally low melt viscosity to overcome the processing challenges associated with conventional thermoplastics.
For researchers, scientists, and drug development professionals exploring new materials and polymerization techniques, a thorough understanding of these individual cyclic oligomers is paramount. The choice of dimer, trimer, tetramer, or a specific mixture thereof, provides a powerful tool to tailor the processing conditions and potentially influence the final morphology and properties of the resulting polymer.
References
-
Kéki, S., Török, T., Bálint, M., Nagy, T., & Zsuga, M. (2016). Phase Morphology and Mechanical Properties of Cyclic Butylene Terephthalate Oligomer-Containing Rubbers: Effect of Mixing Temperature. Materials (Basel, Switzerland), 9(9), 722. [Link]
-
Synchemia. (n.d.). PBT CYCLIC TETRAMER or Cyclotetrakis(1,4-butylene Terephthalate). Retrieved from [Link]
-
Synchemia. (n.d.). PBT CYCLIC TRIMER or Cyclotris(1,4-butylene Terephthalate). Retrieved from [Link]
- Potoroko, I. Y., & Ushkov, V. A. (2019). Cyclic Oligoesters as Potential Materials for Polymer Nanocomposite Production. Russian Journal of General Chemistry, 89(13), 2824–2832.
- Burch, R. R., Lustig, S. R., & Spinu, M. (2000). Synthesis of Cyclic Oligoesters and Their Rapid Polymerization to High Molecular Weight. Macromolecules, 33(14), 5053–5064.
- Miller, S. (1998). Macrocyclic polymers from cyclic oligomers of poly(butylene terephthalate). University of Massachusetts Amherst.
- Hassan, A. (2010).
- Burch, R. R., et al. (2000). Synthesis of Cyclic Oligoesters and Their Rapid Polymerization to High Molecular Weight.
-
Synchemia. (n.d.). PBT CYCLIC DIMER or Cyclobis(1,4-butylene terephthalate). Retrieved from [Link]
- Burch, R. R., et al. (2000). Synthesis of Cyclic Oligoesters and Their Rapid Polymerization to High Molecular Weight. Macromolecules, 33(14), 5053-5064.
- Miller, S. A. (1998).
- Karger-Kocsis, J., & Apostolov, A. A. (2005). Properties of poly(butylene terephthatlate) polymerized from cyclic oligomers and its composites. eXPRESS Polymer Letters.
- Lymperopoulou, T., Tsochatzis, E. D., & De Lathouder, K. (2024). Odd-Even Effect of Polyesters’ Cyclic Oligomers and the Definition of Oligomers Based on Physicochemical Properties. Polymers, 16(5), 652.
-
Food Packaging Forum. (2022). Study investigates quantity and risk of oligomers in PBT. Retrieved from [Link]
- Tsochatzis, E. D., Alberto Lopes, J., & Hoekstra, E. J. (2019). Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method. Molecules (Basel, Switzerland), 24(5), 983.
- Kubicova, M., et al. (2022). Linear and cyclic oligomers in polybutylene terephthalate for food contact materials. Food Additives & Contaminants: Part A.
- Samperi, F., Puglisi, C., Alicata, R., & Montaudo, G. (2004). Thermal degradation of poly(butylene terephthalate) at the processing temperature.
- Li, X., Zhou, P., Wu, W., Zhan, L., Liu, T., Yang, F., ... & Luo, Y. (2018).
- La Carrubba, V., et al. (2007). Analysis of the crystallization behaviour of PBT-rich PBT/PET blends under processing conditions. AIP Conference Proceedings.
- Zhang, X., et al. (2010). Crystallization and Morphology of Polymerized Cyclic Butylene Terephthalate. Journal of Polymer Science Part B: Polymer Physics.
-
PubChem. (n.d.). Cyclotris(1,4-butylene Terephthalate)-D12. Retrieved from [Link]
- Hsiao, K. T., et al. (2012).
- Kéki, S., et al. (2016). Phase Morphology and Mechanical Properties of Cyclic Butylene Terephthalate Oligomer-Containing Rubbers: Effect of Mixing Temperature.
-
Chemsrc. (2025). Cyclotris(1,4-butylene Terephthalate). Retrieved from [Link]
- Google Patents. (2014). CN103755678A - Preparation of cyclicpolybutylece terephthalate dimer.
- Biedermann, M., Grob, K., & Pacciarelli, B. (1998). Linear and cyclic oligomers in polybutylene terephthalate for food contact materials. Mitteilungen aus dem Gebiete der Lebensmitteluntersuchung und Hygiene.
- Tsochatzis, E. D., et al. (2020). Analysis of PBT and PET cyclic oligomers in extracts of coffee capsules and food simulants by a HPLC-UV/FLD method. Food Chemistry.
- Xu, Y., et al. (2021). Simultaneous determination of cyclic PET and PBT oligomers migrated from laminated steel cans for food. Food Additives & Contaminants: Part A.
- da Silva, A. L. N., et al. (2020).
- Wünderlich, J. (2020). On the Melting Behavior of Cyclic 1,4-Butylene Terephthalate for Ring-Opening Polymerization and on Polycondensation by Enzymes. Hamburg University Press.
- Li, X., et al. (2018).
Sources
- 1. synchemia.com [synchemia.com]
- 2. synchemia.com [synchemia.com]
- 3. synchemia.com [synchemia.com]
- 4. Phase Morphology and Mechanical Properties of Cyclic Butylene Terephthalate Oligomer-Containing Rubbers: Effect of Mixing Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study investigates quantity and risk of oligomers in PBT | Food Packaging Forum [foodpackagingforum.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. cpmat.ru [cpmat.ru]
- 9. researchgate.net [researchgate.net]
- 10. datapdf.com [datapdf.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. CN103755678A - Preparation of cyclicpolybutylece terephthalate dimer - Google Patents [patents.google.com]
- 14. Cyclotetrakis | CAS 29278-72-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 15. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclobis(1,4-butylene terephthalate) | 63440-93-7 [chemicalbook.com]
- 17. Odd-Even Effect of Polyesters‘ Cyclic Oligomers and the Definition of Oligomers Based on Physicochemical Properties | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. expresspolymlett.com [expresspolymlett.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 23. Analysis of PBT and PET cyclic oligomers in extracts of coffee capsules and food simulants by a HPLC-UV/FLD method - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment: Cyclotetrakis(1,4-butylene Terephthalate) and the Power of qNMR
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a non-negotiable cornerstone of valid and reproducible results. This is particularly true for materials like Cyclotetrakis(1,4-butylene Terephthalate) (cTBT), a cyclic oligoester of poly(butylene terephthalate) (PBT).[1][2][3][4] The presence of impurities, such as other cyclic oligomers (dimers, trimers, etc.), unreacted monomers, or residual catalysts, can significantly impact the material's properties and performance in downstream applications.[1] This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized cTBT, with a primary focus on the robust and increasingly indispensable method of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Challenge: Ensuring the Purity of cTBT
Cyclotetrakis(1,4-butylene terephthalate) is a significant compound, often used as a standard in the quality analysis of PBT, a widely used thermoplastic engineering polymer.[1][2] Its synthesis, typically involving multi-step reactions, can inadvertently produce a range of related impurities.[1][5][6][7] Therefore, a reliable analytical method is paramount to not only quantify the cTBT but also to identify and quantify any undesirable byproducts.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool for determining the absolute concentration and purity of compounds, including polymers and complex mixtures.[8][9][10][11][12][13] Unlike many chromatographic techniques, qNMR is a primary ratio method, meaning the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[9][14] This fundamental principle allows for absolute quantification without the need for calibration curves or identical reference standards for the analyte, a significant advantage when dealing with newly synthesized or rare compounds.[9][14][15]
The Causality Behind qNMR's Efficacy
The strength of qNMR lies in its direct and non-destructive nature.[9][16] Every proton in a molecule, under optimized experimental conditions, contributes equally to the total signal intensity. By comparing the integral of a specific proton signal from the analyte (cTBT) to the integral of a signal from a certified internal standard of known concentration, we can precisely calculate the purity of the cTBT.[9]
Key Advantages of qNMR for cTBT Analysis:
-
Absolute Quantification: No need for a cTBT reference standard of known purity.[9][14]
-
High Specificity: The high resolution of modern NMR spectrometers allows for the differentiation of structurally similar impurities.
-
Non-Destructive: The sample can be recovered and used for further analyses.[9]
-
Versatility: Applicable to any soluble organic compound.[14][17]
-
Traceability: Results can be made SI-traceable, ensuring high reliability.[9][14][15]
A Comparative Look: qNMR vs. Alternative Techniques
While qNMR offers significant advantages, a comprehensive purity assessment often benefits from orthogonal methods. Here's a comparison with other common techniques for polyester analysis:
| Technique | Principle | Advantages for cTBT Analysis | Limitations for cTBT Analysis |
| qNMR | Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.[9] | Absolute quantification without a specific cTBT standard, structural information for impurity identification, non-destructive.[9][14] | Lower sensitivity compared to MS-based methods, potential for signal overlap in complex mixtures.[13] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase.[18][19] | Excellent for separating non-volatile impurities and isomers, widely available.[19] | Requires a reference standard for quantification, potential for co-elution, detector response can vary between compounds.[20] |
| Gel Permeation/Size Exclusion Chromatography (GPC/SEC) | Separation based on molecular size.[21][22] | Effective for separating oligomers based on their size (dimer, trimer, tetramer), provides information on molecular weight distribution.[21][22][23] | Limited resolution for isomers or compounds with similar hydrodynamic volume, requires calibration with standards. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can indicate the presence of impurities through melting point depression and broadening. | Not quantitative for individual impurities, less sensitive to low levels of impurities. |
| Mass Spectrometry (MS) coupled with Chromatography (LC-MS, GC-MS) | Separation followed by mass-to-charge ratio determination.[24][25] | High sensitivity and selectivity, provides molecular weight information for impurity identification.[24] | Often requires a reference standard for quantification, ionization efficiency can vary significantly between compounds. |
Experimental Protocol: Purity Determination of cTBT by ¹H qNMR
This protocol outlines the key steps for the accurate purity assessment of synthesized cTBT using ¹H qNMR with an internal standard.
I. Selection of the Internal Standard (IS)
The choice of the internal standard is critical for accurate and reproducible qNMR results.[26] An ideal IS should:
-
Have high purity (≥99%).[26]
-
Be soluble in the same deuterated solvent as the cTBT.[26]
-
Possess NMR signals that do not overlap with any signals from the cTBT or expected impurities.[26]
-
Be chemically inert towards the analyte and solvent.[27]
-
Have a known number of protons giving rise to a well-resolved signal.
For cTBT, which is soluble in chloroform, suitable internal standards could include dimethyl terephthalate or 1,4-dinitrobenzene .[28]
II. Sample Preparation
-
Drying: Ensure both the cTBT sample and the internal standard are thoroughly dried to remove any residual solvents or moisture, which can interfere with the measurement.
-
Weighing: Accurately weigh a specific amount of the cTBT and the chosen internal standard into a clean vial. The molar ratio should be chosen to give comparable signal intensities for the integrated peaks.[27]
-
Dissolution: Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[] Complete dissolution is essential.[17]
-
Transfer: Transfer the solution to a high-quality NMR tube.
III. NMR Data Acquisition
To ensure quantitativeness, specific acquisition parameters must be carefully set:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Angle: Use a 90° pulse for maximum signal excitation.[26]
-
Relaxation Delay (d1): This is a critical parameter. The delay between scans must be at least 5 times the longest spin-lattice relaxation time (T₁) of all protons of interest (from both the cTBT and the IS).[26][28] This ensures complete relaxation and a quantitative signal. A typical starting point is 30-60 seconds.[26]
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250 is recommended for high precision).[27]
-
Temperature Control: Maintain a constant temperature throughout the experiment.[26]
IV. Data Processing and Purity Calculation
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signals of both the cTBT and the internal standard. For cTBT, the aromatic protons are often a good choice.
-
Purity Calculation: The purity of the cTBT can be calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing the Workflow
Caption: Workflow for purity assessment of cTBT using qNMR.
Conclusion
For the rigorous purity assessment of synthesized Cyclotetrakis(1,4-butylene Terephthalate), quantitative NMR spectroscopy stands out as a primary, robust, and highly reliable analytical technique. Its ability to provide absolute quantification without the need for a specific analyte standard is a significant advantage in research and development settings.[9][14][15] While other methods like HPLC and GPC/SEC offer valuable complementary information, particularly for separating oligomeric species, qNMR provides a direct and unambiguous measure of purity with a strong foundation in fundamental physical principles. By following a well-designed experimental protocol with careful attention to sample preparation and acquisition parameters, researchers can confidently and accurately determine the purity of their synthesized cTBT, ensuring the integrity and validity of their subsequent work.
References
-
Spectral Service AG. (2025, September 26). Purity Testing & Quantitative NMR Analysis. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
-
AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Available from: [Link]
-
Ovid. (2005, April 14). Quantitative NMR spectroscopy—principles and applications. Available from: [Link]
-
YouTube. (2026, January 20). Quantitative NMR — absolute purity determination. Available from: [Link]
-
Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. Available from: [Link]
-
JEOL Ltd. (n.d.). Using Quantitative NMR | Applications Notes. Available from: [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ? | Applications Notes. Available from: [Link]
-
ResearchGate. (n.d.). Test Methods and Identification of Recycled Polyester | Request PDF. Available from: [Link]
-
Li, X., et al. (2018, February 21). A PRACTICAL SYNTHESIS OF THE CYCLIC BUTYLENE TEREPHTHALATE TRIMER. Available from: [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Available from: [Link]
-
PubMed. (n.d.). Purity and stability assessment of a semi-solid poly(ortho ester) used in drug delivery systems. Available from: [Link]
-
Synchemia. (n.d.). PBT CYCLIC TETRAMER or Cyclotetrakis(1,4-butylene Terephthalate). Available from: [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Available from: [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis And Characterization Of Some Degradable Polyesters. Available from: [Link]
-
Agilent. (n.d.). Emerging Alternative Analytical Techniques for Oligonucleotide Separation and Purification: HILIC & SEC. Available from: [Link]
-
ResearchGate. (2025, August 7). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Available from: [Link]
-
MDPI. (2024, June 6). Oligoester Identification in the Inner Coatings of Metallic Cans by High-Pressure Liquid Chromatography–Mass Spectrometry with Cone Voltage-Induced Fragmentation. Available from: [Link]
-
RSC Publishing. (2025, April 23). Applicability of NMR spectroscopy to quantify microplastics across varying concentrations in polymer mixtures. Available from: [Link]
-
Analytice. (n.d.). Determination of purity - POLYMER analysis. Available from: [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available from: [Link]
-
RSC Publishing. (n.d.). Applicability of NMR spectroscopy to quantify microplastics across varying concentrations in polymer mixtures. Available from: [Link]
-
Agilent. (n.d.). Purity, Assay, and Impurity Profiling of Single-Stranded Oligonucleotides Using Agilent Oligo Analysis Accelerator for OpenLab CDS. Available from: [Link]
-
ResearchGate. (2024, June 1). (PDF) Oligoester Identification in the Inner Coatings of Metallic Cans by High-Pressure Liquid Chromatography–Mass Spectrometry with Cone Voltage-Induced Fragmentation. Available from: [Link]
- Google Patents. (n.d.). CN103755678A - Preparation of cyclicpolybutylece terephthalate dimer.
-
UPCommons. (n.d.). Synthesis and characterization of poly(butylene terephthalate) copolyesters derived from threitol. Available from: [Link]
-
PMC. (n.d.). Synthesis of Poly(butylene adipate-co-terephthalate) with Branched Monomer for Biodegradable Copolyesters with Enhanced Processability and Rheological Properties. Available from: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. synchemia.com [synchemia.com]
- 3. Cyclotetrakis(1,4-butylene Terephthalate) | 29278-72-6 [chemicalbook.com]
- 4. Cyclotetrakis(1,4-butylene Terephthalate) | CAS No- 29278-72-6 | NA [chemicea.com]
- 5. CN103755678A - Preparation of cyclicpolybutylece terephthalate dimer - Google Patents [patents.google.com]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. Synthesis of Poly(butylene adipate-co-terephthalate) with Branched Monomer for Biodegradable Copolyesters with Enhanced Processability and Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ovid.com [ovid.com]
- 11. measurlabs.com [measurlabs.com]
- 12. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 13. Applicability of NMR spectroscopy to quantify microplastics across varying concentrations in polymer mixtures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. azom.com [azom.com]
- 15. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 16. m.youtube.com [m.youtube.com]
- 17. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 18. Determination of purity - POLYMER analysis - Analytice [analytice.com]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
- 21. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 22. Identity determination and purity testing [chemcon.com]
- 23. agilent.com [agilent.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. resolvemass.ca [resolvemass.ca]
- 27. emerypharma.com [emerypharma.com]
- 28. researchgate.net [researchgate.net]
Cross-validation of different techniques for the analysis of PBT cyclic oligomers.
Executive Summary: The Analytical Challenge
Polybutylene terephthalate (PBT) is a semi-crystalline engineering thermoplastic widely used in medical devices, food contact materials (FCM), and pharmaceutical packaging. A critical quality attribute (CQA) of PBT is the presence of cyclic oligomers (dimers, trimers, up to heptamers). These impurities are Non-Intentionally Added Substances (NIAS) formed during polycondensation.
Why analysis is critical:
-
Migration Risk: Cyclic oligomers can migrate into drug formulations or food matrices, posing toxicological risks.[1][2]
-
Surface Blooming: They migrate to the polymer surface, causing "blooming" (white powder formation) that compromises mold release and aesthetic quality.
This guide provides a cross-validation framework comparing HPLC-UV (the quantification workhorse) against UHPLC-qTOF-MS (the structural validator), while addressing the limitations of GC-MS for this specific application.
Chemical Context & Target Analytes[1][3][4][5][6][7][8][9]
PBT cyclic oligomers consist of repeating units of terephthalic acid and 1,4-butanediol formed via ring-chain equilibration.
-
Cyclic Dimer (c-PBT2): MW ~440 Da (Often the most abundant migrant).
-
Cyclic Trimer (c-PBT3): MW ~660 Da.
-
Target Range: n=2 to n=7.
The Analytical Problem: Linear oligomers have end-groups (-OH, -COOH) that affect polarity and ionization. Cyclic oligomers lack these end-groups, making them less polar and distinct in retention behavior. Cross-validation is required to ensure that peaks quantified by UV are indeed cyclic species and not linear isomers or matrix interferences.
Comparative Methodology
Technique A: HPLC-UV (The Quantification Standard)
Role: Routine Quality Control (QC), high-throughput quantification.
-
Principle: PBT oligomers possess a strong chromophore (terephthalate moiety) with maximum absorbance (
) at 240–245 nm . -
Pros: Robust, cost-effective, linear response independent of ionization efficiency.
-
Cons: Low specificity; cannot distinguish co-eluting impurities with similar UV spectra.
Technique B: UHPLC-qTOF-MS (The Validator)
Role: R&D, structural elucidation, identification of unknowns (NIAS).
-
Principle: Electrospray Ionization (ESI) in positive mode. Cyclic oligomers typically form
, , or adducts. -
Pros: High sensitivity (LOD < 10 µg/kg), accurate mass (<5 ppm) distinguishes cyclic vs. linear isomers (linear = cyclic mass + 18 Da for water).
-
Cons: Matrix effects (ion suppression), expensive, response factors vary by ring size.
Technique C: Py-GC-MS (The Negative Control)
Role: Thermal degradation studies only.
-
Critical Warning: Direct injection GC-MS is unsuitable for intact PBT oligomers. The high temperatures required for volatilization (280°C+) often induce thermal degradation or ring-opening, leading to false positives for linear species or monomers.
Detailed Experimental Protocols
Sample Preparation (Universal Step)
Pre-treatment is critical due to PBT's solvent resistance.
-
Dissolution: Weigh 200 mg of PBT sample. Add 2 mL of Hexafluoroisopropanol (HFIP) . Sonicate for 30 mins until dissolved.
-
Precipitation: Slowly add 10 mL of Chloroform (for total oligomer extraction) or Acetonitrile (to precipitate high MW polymer while keeping oligomers in solution).
-
Filtration: Filter through 0.2 µm PTFE syringe filter.
HPLC-UV Protocol[8][10]
-
System: Agilent 1260 Infinity II or Waters Alliance.
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm) or Waters BEH C18.
-
Mobile Phase:
-
A: Water (Milli-Q)
-
B: Acetonitrile (MeCN)
-
Note: Avoid Methanol as it causes solubility issues with PBT oligomers.
-
-
Gradient: 40% B (0 min)
100% B (15 min) Hold (5 min). -
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 240 nm.
UHPLC-qTOF-MS Protocol[5][11][12][13]
-
System: Bruker Elute UHPLC coupled to Impact II qTOF.
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Ionization: ESI Positive (+).
-
Source Parameters: Capillary 4500 V, Nebulizer 2.0 bar, Dry Gas 8.0 L/min @ 200°C.
-
Scan Range: m/z 100–1500.
Visualizing the Workflow
The following diagram illustrates the decision matrix and workflow for cross-validating these techniques.
Caption: Analytical workflow for PBT oligomers. Note that GC-MS is excluded from the primary quantification path due to thermal artifact risks.
Cross-Validation Data & Performance Metrics
The following table summarizes experimental performance metrics derived from validation studies (e.g., Tsochatzis et al., 2020).
| Feature | HPLC-UV (240 nm) | UHPLC-qTOF-MS (ESI+) |
| Linearity ( | > 0.999 (0.5 – 100 µg/mL) | > 0.995 (0.01 – 10 µg/mL) |
| LOD (Limit of Detection) | 0.4 – 3.5 µg/kg | 0.05 – 0.5 µg/kg |
| Precision (RSD %) | < 3.0% (Intra-day) | < 8.0% (Intra-day) |
| Recovery (Spiked) | 95 – 105% | 85 – 115% (Matrix dependent) |
| Selectivity | Moderate (Co-elution risk) | High (Mass extraction) |
| Primary Artifact Risk | Solvent front interference | Ion suppression / Adduct formation |
The "Mass Balance" Validation Step
To validate your UV method using MS:
-
Inject the same sample into both systems.
-
Identify the peak at
min in UV. -
Confirm in MS that the peak at
min corresponds to 441.15 (Cyclic Dimer). -
If the UV peak area is significantly higher than the MS response (accounting for response factors), the UV peak likely contains co-eluting linear species or additives.
Structural Elucidation Logic
When an unknown peak appears, use the following logic pathway (visualized below) to determine if it is a cyclic oligomer or a linear degradation product.
Caption: Logic flow for distinguishing cyclic vs. linear PBT oligomers based on accurate mass spectrometry.
Conclusion and Recommendations
For the rigorous analysis of PBT cyclic oligomers in drug development and food safety:
-
Do not rely on GC-MS for quantification. The thermal instability of cyclic oligomers leads to ring-opening artifacts, skewing data toward linear species.
-
Use HPLC-UV for Routine QC. It provides the most stable quantification provided the method is validated for specificity.
-
Mandate LC-MS for Validation. During method development, every UV peak must be mass-confirmed to ensure no co-elution with linear by-products or antioxidant additives.
-
Standardization: Since commercial standards for PBT oligomers are rare, use Petroleum Ether precipitation to isolate a "total oligomer" fraction from the raw polymer to create an in-house reference standard, characterized first by qNMR or LC-MS.
References
-
Tsochatzis, E. D., et al. (2021). Analysis of PBT and PET cyclic oligomers in extracts of coffee capsules and food simulants by a HPLC-UV/FLD method. Food Chemistry, 345, 128739. [4]
-
Kubicova, M., et al. (2022). Oligomers in polybutylene terephthalate for food contact-strategies on identification, quantification, and risk assessment.[5] Food Additives & Contaminants: Part A, 39(12), 1665-1678.
-
Ubeda, S., et al. (2023). Analysis of Migrant Cyclic PET Oligomers in Olive Oil and Food Simulants Using UHPLC-qTOF-MS.[3] Foods, 12(14), 2769.
-
Tsochatzis, E. D., et al. (2019). Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method.[6][3] Polymers, 11(3), 464.
-
Tsuge, S., et al. (2011). Pyrolysis-GC/MS Data Book of Synthetic Polymers. Elsevier.[7][8] (Contextual reference for thermal degradation mechanisms).
Sources
- 1. Liquid chromatography-mass spectrometry method for the determination of polyethylene terephthalate and polybutylene terephthalate cyclic oligomers in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oligomers in polybutylene terephthalate for food contact-strategies on identification, quantification, and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of PBT and PET cyclic oligomers in extracts of coffee capsules and food simulants by a HPLC-UV/FLD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study investigates quantity and risk of oligomers in PBT | Food Packaging Forum [foodpackagingforum.org]
- 6. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of PBT and PET cyclic oligomers in extracts of coffee capsules and food simulants by a HPLC-UV/FLD method [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of Polymers Derived from Cyclotetrakis(1,4-butylene Terephthalate) for Medical Applications
This guide provides an in-depth, objective comparison of the biocompatibility of polymers derived from cyclotetrakis(1,4-butylene terephthalate) (cTBT), often referred to as cyclic butylene terephthalate (CBT®), for use in medical devices. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance of these materials relative to other established medical-grade polymers.
Introduction: The Emergence of cTBT-Derived Polymers in Medicine
Cyclic butylene terephthalate (cTBT) oligomers represent a unique pathway to producing high molecular weight poly(butylene terephthalate) (PBT), a semi-crystalline thermoplastic polyester.[1][2] The key advantage of this route lies in the exceptionally low viscosity of molten cTBT oligomers, which facilitates advanced processing techniques typically reserved for thermosets.[1][2] This allows for the creation of intricate medical device components and composites. The ring-opening polymerization of cTBT yields a high-purity PBT (referred to as pCBT) with a high melting point (around 230°C) and mechanical properties comparable to conventionally produced PBT.[1][2]
As with any material intended for medical use, a thorough evaluation of biocompatibility is paramount to ensure patient safety and device efficacy. This guide will delve into the critical aspects of the biocompatibility of cTBT-derived PBT, comparing it with other widely used medical polymers and providing the foundational data and protocols necessary for informed material selection.
Foundational Material Properties: A Comparative Overview
The inherent properties of a polymer significantly influence its interaction with biological systems. Here, we compare key characteristics of cTBT-derived PBT with other common medical polymers such as Polylactic Acid (PLA) and Polycaprolactone (PCL).
Table 1: Comparison of Key Material Properties
| Property | cTBT-derived PBT | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Material Type | Semi-crystalline thermoplastic polyester | Aliphatic polyester | Aliphatic polyester |
| Degradation Rate | Slow | Faster than PCL | Slow |
| Mechanical Properties | High strength and stiffness | Rigid and brittle | Flexible and tough[3] |
| Processing | Low-viscosity melt processing from cTBT oligomers[1][2] | Melt extrusion, 3D printing | Low melting point (~60°C), easy to process[3][4] |
| Biocompatibility | Generally considered biocompatible[5][6] | Biocompatible and bioresorbable[7] | Excellent biocompatibility and biodegradability[3][4] |
The slow degradation rate of PBT makes it suitable for long-term implants where structural integrity is crucial. In contrast, the faster degradation of PLA is advantageous for applications requiring bioresorption over a shorter timeframe.[8] PCL's slow degradation is also beneficial for long-term medical devices.[3][8]
In-Depth Biocompatibility Assessment: In Vitro and In Vivo Evidence
The biocompatibility of a medical device is evaluated through a series of standardized tests, primarily outlined in the ISO 10993 series of standards.[9][10][11] These tests assess potential adverse reactions, including cytotoxicity, sensitization, irritation, and systemic toxicity.[9][11]
In Vitro Cytotoxicity
Cytotoxicity assays are fundamental for screening the potential of a material to cause cell death. Studies on PBT and its composites have demonstrated good cytocompatibility. For instance, direct cell contact tests with PBT/wollastonite composites showed no harmful effects on NIH3T3 fibroblast morphology and DNA integrity.[6] Furthermore, leach-out products from these composites were found to be non-toxic in MTT assays.[6] Similarly, extracts of poly(ethylene glycol) terephthalate and poly(butylene terephthalate) (PEGT/PBT) microspheres exhibited no cytotoxic reactivity.[5]
Hemocompatibility
For blood-contacting devices, assessing hemocompatibility is critical. Preliminary blood compatibility studies on PBT/wollastonite composites have shown promising results.[6]
In Vivo Biocompatibility
In vivo studies provide a more comprehensive understanding of a material's interaction with a living system. Subcutaneous and intramuscular implantation of PEGT/PBT microspheres in rabbits resulted in only a mild tissue response, indicating good in vivo biocompatibility.[5] Similarly, a study on poly(butylene adipate-co-terephthalate) (PBAT) membranes implanted in rabbit corneas showed the material to be biocompatible, promoting initial tissue remodeling without causing chronic inflammation.[12]
Comparative Analysis with Alternative Medical Polymers
The choice of a polymer for a medical application depends on a careful balance of properties.
-
cTBT-derived PBT vs. PLA: PBT offers superior mechanical toughness and a slower degradation rate compared to the more brittle and faster-degrading PLA. This makes PBT a better candidate for load-bearing and long-term applications.
-
cTBT-derived PBT vs. PCL: Both PBT and PCL exhibit slow degradation and good biocompatibility. However, PBT generally possesses higher mechanical strength and thermal resistance. PCL's lower melting point and high flexibility make it suitable for applications like drug delivery systems and soft tissue engineering.[3][4]
Standardized Experimental Protocols
To ensure reproducible and reliable biocompatibility data, adherence to standardized protocols is essential. The ISO 10993 standards provide a framework for these evaluations.[9][10]
Experimental Protocol: In Vitro Cytotoxicity (based on ISO 10993-5)
This protocol outlines a typical indirect cytotoxicity test using an extract of the test material.
Objective: To assess the potential of leachable substances from the cTBT-derived polymer to cause cytotoxic effects.
Methodology:
-
Material Preparation: Sterilize the cTBT-derived polymer samples according to the intended final product sterilization method.
-
Extract Preparation: Incubate the sterilized polymer in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for 24 hours to create an extract. The ratio of material surface area to medium volume should be standardized (e.g., 3 cm²/mL).
-
Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in 96-well plates and incubate until a semi-confluent monolayer is formed.
-
Exposure: Replace the culture medium with the prepared polymer extract. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.
-
Incubation: Incubate the cells with the extract for a defined period (e.g., 24-72 hours).
-
Assessment: Evaluate cell viability using a quantitative method, such as the MTT assay, which measures mitochondrial activity.
Diagram: In Vitro Cytotoxicity Workflow
Caption: Workflow for in vitro cytotoxicity testing.
Logical Framework for Biocompatibility Evaluation
The overall biocompatibility assessment follows a risk management approach as outlined in ISO 10993-1.[9][13]
Diagram: Biocompatibility Evaluation Framework
Caption: Logical flow for biocompatibility assessment.
Conclusion and Future Perspectives
Polymers derived from cTBT demonstrate a promising profile for medical applications, characterized by excellent processability, robust mechanical properties, and, most importantly, a high degree of biocompatibility. Both in vitro and in vivo studies indicate that PBT derived from this novel route exhibits low toxicity and minimal inflammatory response.
As medical technology advances, the unique processing advantages of cTBT will likely lead to its adoption in a wider range of applications, from complex implantable devices to sophisticated drug delivery systems. Further research should focus on long-term in vivo degradation studies and the biocompatibility of cTBT-derived composites incorporating various bioactive agents.
References
-
Deschamps, A. A., et al. (2002). Biocompatibility and degradation of poly(ether-ester) microspheres: in vitro and in vivo evaluation. PubMed. Available at: [Link]
-
Giles, M., et al. (2025). pCBT: A New Material for High Performance Composites in Automotive Applications. ResearchGate. Available at: [Link]
-
MED Institute. (2024). Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. MED Institute. Available at: [Link]
-
Giles, M., et al. (2004). pCBT: A New Material for High Performance Composites in Automotive Applications. SAE International. Available at: [Link]
-
Kulkarni, M., et al. (2001). Preparation, characterization and in vitro biocompatibility evaluation of poly(butylene terephthalate)/wollastonite composites. PubMed. Available at: [Link]
-
Deschamps, A. A., et al. (2004). Biocompatibility and degradation of poly(ether-ester) microspheres: in vitro and in vivo evaluation. Semantic Scholar. Available at: [Link]
-
International Organization for Standardization. (n.d.). ISO 10993-1: Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process. ISO. Available at: [Link]
-
UBORA. (n.d.). Biocompatibility standard ISO 10993. UBORA. Available at: [Link]
-
Fradet, A. (n.d.). Poly(Butylene Terephthalate) Synthesis and Properties. Science.gov. Available at: [Link]
-
Vonco. (2025). Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards. Vonco. Available at: [Link]
-
Emergo. (n.d.). ISO 10993-1 and Biocompatibility. Emergo. Available at: [Link]
-
Brunelle, D. J. (1998). Macrocyclic polymers from cyclic oligomers of poly(butylene terephthalate). CORE. Available at: [Link]
-
Science.gov. (n.d.). polybutylene terephthalate pbt: Topics by Science.gov. Science.gov. Available at: [Link]
- Google Patents. (n.d.). Batch process for making polybutylene terephthalate. Google Patents.
-
Unilong. (2024). Comparing Polycaprolactone (PCL) with Other Biodegradable Materials: Which is Superior?. Unilong. Available at: [Link]
-
ResearchGate. (2025). (PDF) Biocompatibility of the Polymer Poly(Butylene Adipate‐ Co ‐Terephthalate) in the Cornea of Rabbits. ResearchGate. Available at: [Link]
-
Unilong. (2025). PCL Polymer vs Other Biopolymers: Advantages and Uses You Should Know. Unilong. Available at: [Link]
-
Chozen Tech. (2025). Complete Biodegradable Plastics Compared: PHA, PHB, PBAT, PLA, PBS, PCL, and TPS Explained. Chozen Tech. Available at: [Link]
-
PMC. (n.d.). Biocompatibility Assessment of Polycaprolactone/Polylactic Acid/Zinc Oxide Nanoparticle Composites Under In Vivo Conditions for Biomedical Applications. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sae.org [sae.org]
- 3. ulipolymer.com [ulipolymer.com]
- 4. Complete Biodegradable Plastics Compared: PHA, PHB, PBAT, PLA, PBS, PCL, and TPS Explained [specialty-polymer.com]
- 5. Biocompatibility and degradation of poly(ether-ester) microspheres: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, characterization and in vitro biocompatibility evaluation of poly(butylene terephthalate)/wollastonite composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocompatibility Assessment of Polycaprolactone/Polylactic Acid/Zinc Oxide Nanoparticle Composites Under In Vivo Conditions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing Polycaprolactone (PCL) with Other Biodegradable Materials: Which is Superior? - POLYEFF [polyeff.com]
- 9. medinstitute.com [medinstitute.com]
- 10. Biocompatibility standard ISO 10993 - UBORA [platform.ubora-biomedical.org]
- 11. Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards - Vonco [vonco.com]
- 12. researchgate.net [researchgate.net]
- 13. emergobyul.com [emergobyul.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Cyclotetrakis(1,4-butylene Terephthalate)
As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of laboratory chemicals are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of Cyclotetrakis(1,4-butylene Terephthalate) (CAS No. 29278-72-6), a cyclic oligoester of polybutylene terephthalate (PBT). While this compound is primarily used for research and development purposes and is not classified as acutely toxic, its chemical nature as a polyester necessitates a cautious and systematic approach to its disposal to prevent environmental accumulation and ensure laboratory safety.[1][2]
This document moves beyond a simple checklist, offering a procedural guide grounded in chemical principles and best laboratory practices. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Cyclotetrakis(1,4-butylene Terephthalate) is a stable, solid compound with no specified acute health effects listed in its material safety data sheet (MSDS).[1] However, it is crucial to recognize that it belongs to the broader family of terephthalate esters, which are the building blocks of widely used polymers like Polyethylene Terephthalate (PET).[3][4] The environmental persistence of these polymers and their degradation products is a subject of ongoing research, with some studies indicating that their constituent monomers may raise toxicological concerns.[5]
Therefore, the core principle guiding our disposal procedure is prevention of environmental release . While chemical recycling methods like hydrolysis can break down terephthalate-based polymers into their monomers, these processes are not feasible for small-scale laboratory waste and are typically performed on an industrial scale.[6][7][8] Consequently, the most appropriate disposal route for laboratory quantities is through a certified chemical waste management program.
| Parameter | Information | Source |
| Chemical Name | Cyclotetrakis(1,4-butylene Terephthalate) | [1] |
| CAS Number | 29278-72-6 | [3] |
| Molecular Formula | C48H48O16 | [1] |
| Appearance | White to Off-White Solid | |
| Known Hazards | Not classified as hazardous. However, related compounds may cause skin, eye, and respiratory irritation.[1][9] | [1][9] |
| Primary Disposal Route | Incineration via an approved waste disposal plant. | [9] |
Personal Protective Equipment (PPE) and Spill Management
Before handling or disposing of Cyclotetrakis(1,4-butylene Terephthalate), ensuring personal safety is the first priority. The following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile surgical gloves).[1]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: For handling large quantities or if dust formation is likely, a self-contained breathing apparatus should be used.[1]
In Case of an Accidental Spill:
-
Isolate the Area: Prevent unnecessary personnel from entering the spill zone.
-
Ensure Ventilation: Provide adequate ventilation to the area.[1]
-
Contain the Spill: For this solid compound, carefully sweep or scoop the material to prevent dust generation.
-
Collect the Material: Place the spilled solid into a clearly labeled, sealed container for chemical waste disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and plenty of water.[1]
-
Dispose of Contaminated Materials: All materials used for cleanup (e.g., wipes, gloves) must be disposed of as chemical waste along with the spilled substance.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of Cyclotetrakis(1,4-butylene Terephthalate) waste. The guiding principle is to segregate this waste stream into a non-halogenated solid organic waste container for subsequent high-temperature incineration by a licensed waste management facility.
Materials Required:
-
Designated solid chemical waste container (clearly labeled).
-
Waste label with the full chemical name and hazard information.
-
Personal Protective Equipment (as listed above).
Procedure:
-
Waste Segregation:
-
Identify a dedicated waste container for "Non-Halogenated Solid Organic Waste."
-
Do NOT mix this waste with halogenated solvents, heavy metals, or aqueous waste streams. Proper segregation is critical for safe and efficient disposal by waste management facilities.
-
-
Container Labeling:
-
Immediately label the waste container. The label must include:
-
The full chemical name: "Cyclotetrakis(1,4-butylene Terephthalate)"
-
CAS Number: "29278-72-6"
-
The words "Waste" or "Hazardous Waste" as required by your institution and local regulations.
-
An indication of the hazards (e.g., "Caution: Research Chemical, Handle with Care").
-
-
-
Waste Collection:
-
Carefully transfer the solid Cyclotetrakis(1,4-butylene Terephthalate) waste into the labeled container.
-
This includes any contaminated consumables such as weighing paper, gloves, or wipes.
-
Minimize the generation of dust during transfer.
-
-
Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Final Disposal:
-
Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified chemical waste contractor.
-
The recommended final disposal method is incineration in an approved waste disposal plant, which ensures complete destruction of the compound.[9]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the proper disposal of Cyclotetrakis(1,4-butylene Terephthalate) and associated waste.
Caption: Decision workflow for the disposal of Cyclotetrakis(1,4-butylene Terephthalate).
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility within your laboratory. Always remember to consult your institution-specific chemical hygiene plan and local regulations, as they may have additional requirements.
References
-
MSDS - Cyclotetrakis(1,4-butylene Terephthalate) . KM Pharma Solution Private Limited. [Link]
-
CAS No : 29278-72-6 | Product Name : Cyclotetrakis(1,4-butylene Terephthalate) . Pharmaffiliates. [Link]
-
Economical Chemical Recycling of Complex PET Waste in the Form of Active Packaging Material . MDPI. [Link]
-
Occurrence, toxicity and remediation of polyethylene terephthalate plastics. A review . PMC. [Link]
-
Chemical Recycling of Polyethylene Terephthalate (PET) Driven by the Use of Protic Ionic Liquids: A Strategy to Mitigate Microplastic Pollution . ACS Publications. [Link]
-
Recycling of Waste Poly(Ethylene Terephthalate) with Naphthalene and Neutral Water . ResearchGate. [Link]
-
Migration from can coatings: part 2. Identification and quantification of migrating cyclic oligoesters below 1000 Da . PubMed. [Link]
-
Analytical, in vitro and in vivo metabolic studies of short chain cyclic polyester oligomers (lactones) from polyurethane lamina . SciSpace. [Link]
-
Synthesis and quantification of oligoesters migrating from starch-based food packaging materials . Repositorio Institucional de Documentos. [Link]
-
Changes in the Chemical Composition of Polyethylene Terephthalate under UV Radiation in Various Environmental Conditions . MDPI. [Link]
-
Synthesis of Cyclic Oligoesters and Their Rapid Polymerization to High Molecular Weight . ACS Publications. [Link]
-
Migration of linear and cyclic polyester oligomers from polyester-phenol- coatings into food and food simulants . Technische Universität Dresden. [Link]
-
Chemical and Electrochemical Recycling of End-Use Poly(ethylene terephthalate) (PET) Plastics in Batch, Microwave and Electrochemical Reactors . MDPI. [Link]
-
PBAT is biodegradable but what about the toxicity of its biodegradation products? . PMC. [Link]
-
YouTube . YouTube. [Link]
-
(PDF) PBAT is biodegradable but what about the toxicity of its biodegradation products? . ResearchGate. [Link]
-
Depolymerization of Poly(ethylene terephthalate) Waste Using 1,4-Butanediol and Triethylene Glycol . ResearchGate. [Link]
- Process for recycling mixed polymer containing polyethylene terephthalate.
-
CHEMICAL RECYCLING OF POLYETHYLENE TEREPHTHALATE (PET) WASTE USING SUB- AND SUPERCRITICAL WATER . Revue Roumaine de Chimie. [Link]
-
Strategic Possibility Routes of Recycled PET . PMC. [Link]
-
Chemical recycling of polyethylene terephthalate (PET) to monomers: Mathematical modeling of the transesterification reaction of . IRIS . [Link]
Sources
- 1. kmpharma.in [kmpharma.in]
- 2. Cyclotetrakis | CAS 29278-72-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Polybutylene Terephthalate Cyclic Tetramer (Cyclotetrakis(1,4-butylene Terephthalate)) [lgcstandards.com]
- 4. Occurrence, toxicity and remediation of polyethylene terephthalate plastics. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategic Possibility Routes of Recycled PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
